Diethyl (6-bromohexyl)phosphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-diethoxyphosphorylhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKURBMYMZOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCBr)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl (6-bromohexyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of diethyl (6-bromohexyl)phosphonate, a valuable bifunctional reagent in organic synthesis. Its utility is particularly noted in the functionalization of complex organic molecules, serving as a versatile building block for the introduction of a phosphonate (B1237965) moiety.[1][2] This document details the core synthetic methodology, a robust experimental protocol, and the underlying reaction mechanism.
Core Synthesis: The Michaelis-Arbuzov Reaction
The primary and most effective method for synthesizing this compound is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, 1,6-dibromohexane (B150918).[3][4] The general transformation is illustrated below:
Reaction Scheme:
Triethyl phosphite + 1,6-Dibromohexane → this compound + Bromoethane (B45996)
A significant challenge in this synthesis is the potential for di-substitution, where the phosphite reacts with both ends of the dibromoalkane, and other side reactions.[1] To achieve high selectivity for the desired mono-substituted product, the reaction conditions must be carefully controlled. Key strategies include using a large excess of the dibromoalkane and the slow addition of triethyl phosphite.[1]
Experimental Protocol
This protocol is an optimized procedure derived from established methodologies for the synthesis of ω-bromoalkylphosphonates.[1][2]
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Anhydrous Toluene (optional, as the reaction can be run neat)
-
Round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and distillation head/condenser)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with a significant molar excess of 1,6-dibromohexane (e.g., 4-5 equivalents). The flask is equipped with a magnetic stirrer, a dropping funnel containing triethyl phosphite (1 equivalent), and a distillation head to allow for the removal of the bromoethane byproduct.
-
Reaction Execution: The 1,6-dibromohexane is heated to approximately 140-160°C with vigorous stirring.
-
Slow Addition: Triethyl phosphite is added dropwise from the dropping funnel over a period of several hours (e.g., 2-4 hours). The slow addition rate is crucial to maintain a low concentration of the phosphite and minimize the formation of the di-substituted byproduct.[1]
-
Byproduct Removal: During the addition and subsequent reaction time, the bromoethane byproduct, which has a lower boiling point, is continuously distilled off. This helps to drive the reaction to completion.[1][5]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of triethyl phosphite and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess 1,6-dibromohexane is removed by vacuum distillation.
-
Purification: The crude this compound is then purified by fractional vacuum distillation to yield the final product.
Quantitative Data
The following table summarizes typical reactant ratios and achievable yields for the synthesis of ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction, which can be extrapolated for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Product | Molar Ratio (Reactant 1:Reactant 2) | Typical Yield | Reference |
| 1,6-Dibromohexane | Triethyl phosphite | This compound | 4-5 : 1 | 20-40% | [1][2] |
Note: Yields can be influenced by the efficiency of byproduct removal and the purity of the starting materials.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a two-step Sɴ2 mechanism characteristic of the Michaelis-Arbuzov reaction.[3]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on one of the electrophilic carbon atoms of 1,6-dibromohexane. This results in the displacement of a bromide ion and the formation of a trialkoxyphosphonium salt intermediate.[3][4]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) intermediate. This second Sɴ2 reaction leads to the formation of the stable pentavalent phosphorus product, this compound, and the bromoethane byproduct.[3]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram:
Caption: Michaelis-Arbuzov reaction mechanism for the synthesis.
References
A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphonates
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust method for the formation of carbon-phosphorus (C-P) bonds.[1][2][3][4] This guide focuses on a specific, highly valuable application: the synthesis of ω-bromoalkylphosphonates. These bifunctional molecules are critical building blocks, enabling the tailored functionalization of complex organic molecules, particularly in the development of novel therapeutics and materials.[5][6] This document provides an in-depth overview of the reaction mechanism, experimental protocols, quantitative data, and potential side reactions.
Core Reaction Mechanism
The synthesis of ω-bromoalkylphosphonates is typically achieved by reacting a trialkyl phosphite (B83602), such as triethyl phosphite, with an α,ω-dibromoalkane. The reaction proceeds via a two-step Sɴ2 mechanism.[1][2][3][7][8]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on one of the electrophilic terminal carbons of the dibromoalkane. This displaces a bromide ion and forms a quasi-phosphonium salt intermediate.[2][3][7]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium (B103445) intermediate. This results in the formation of the final diethyl ω-bromoalkylphosphonate product and a volatile alkyl bromide byproduct (e.g., bromoethane).[1][7]
The continuous removal of the volatile alkyl bromide byproduct helps to drive the reaction to completion.[1]
Caption: General mechanism of the Michaelis-Arbuzov reaction for ω-bromoalkylphosphonates.
Experimental Protocols
The synthesis of ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction is often performed neat (solventless) at elevated temperatures.[5] Controlling the stoichiometry is crucial to favor the desired mono-phosphonylation product and minimize the formation of di-substituted byproducts.
Representative Protocol: Synthesis of Diethyl (4-bromobutyl)phosphonate
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and scale.
-
Materials:
-
Triethyl phosphite
-
1,4-dibromobutane (B41627) (use of a significant excess is common to reduce di-substitution)[5]
-
-
Setup:
-
A two-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a measured excess of 1,4-dibromobutane (e.g., 3 to 20 equivalents) to the flask.[5]
-
-
Reaction:
-
Heat the 1,4-dibromobutane to the reaction temperature (typically 140-160°C).[6][9]
-
While stirring vigorously, add triethyl phosphite (1 equivalent) dropwise from the dropping funnel.
-
During the addition and subsequent reflux, the volatile byproduct, bromoethane, will distill off, which helps drive the reaction forward.[1]
-
The reaction progress can be monitored by techniques such as ³¹P NMR or TLC. The reaction is typically complete within 2-4 hours.[9]
-
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess 1,4-dibromobutane is removed by vacuum distillation or rotary evaporation.[1]
-
The crude product, the desired diethyl (4-bromobutyl)phosphonate, is then purified by vacuum fractional distillation to yield a colorless oil.[1]
-
Caption: A typical experimental workflow for the synthesis of ω-bromoalkylphosphonates.
Quantitative Data Summary
The yield of ω-bromoalkylphosphonates is highly dependent on the reaction conditions, particularly the ratio of reactants and the temperature. Using a large excess of the dibromoalkane is a common strategy to maximize the yield of the mono-substituted product.
| Dibromoalkane (Excess) | Phosphite | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,2-dibromoethane (4 eq.) | Triethyl phosphite | Reflux | 2-3 | Diethyl (2-bromoethyl)phosphonate | 95% | [1] |
| 1,4-dibromobutane (excess) | Triethyl phosphite | 140 | - | Diethyl (4-bromobutyl)phosphonate | Good | [5] |
| 1,5-dibromopentane (excess) | Triethyl phosphite | 140 | - | Diethyl (5-bromopentyl)phosphonate | Good | [5] |
| 1,6-dibromohexane (excess) | Triethyl phosphite | 140 | - | Diethyl (6-bromohexyl)phosphonate | Good | [5] |
Note: "Good" yields are reported in the literature without specific percentages in the abstracts reviewed. Optimization studies using equimolar amounts have also been performed to improve process sustainability.[5]
Competing Reactions and Limitations
While the Michaelis-Arbuzov reaction is efficient, several side reactions can occur, impacting the yield and purity of the desired ω-bromoalkylphosphonate.
-
Di-phosphonylation: The most significant side reaction is the further reaction of the mono-phosphonylation product with another molecule of triethyl phosphite. This yields a di-phosphonate, which can be difficult to separate from the desired product. Using a large excess of the dibromoalkane suppresses this competing reaction.[5]
-
Intramolecular Cyclization: If the alkyl chain is of appropriate length (typically 4 or 5 carbons), the intermediate phosphonium salt or the final product may undergo intramolecular cyclization, although this is less common under standard Michaelis-Arbuzov conditions.
-
Elimination: With secondary or tertiary alkyl halides, elimination reactions to form alkenes can become a competing pathway, though this is not a primary concern with primary dibromoalkanes.[7]
Caption: Competing reaction pathways in the synthesis of ω-bromoalkylphosphonates.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Guide: Diethyl (6-bromohexyl)phosphonate (CAS 100462-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (6-bromohexyl)phosphonate is a bifunctional organophosphorus compound that serves as a versatile synthetic intermediate and linker molecule in organic chemistry and drug development. Its structure incorporates a terminal bromoalkyl chain, which is susceptible to nucleophilic substitution, and a diethyl phosphonate (B1237965) moiety, which can be further modified, for instance, through hydrolysis to the corresponding phosphonic acid. These dual functionalities make it a valuable building block for the introduction of a phosphonate group onto a target molecule via a flexible hexyl spacer.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental data and protocols relevant to its application in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 100462-72-4 | [1] |
| Molecular Formula | C₁₀H₂₂BrO₃P | [1] |
| Molecular Weight | 301.16 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 110 °C at 0.08 Torr | [1] |
| Density (predicted) | 1.236 ± 0.06 g/cm³ | [1] |
Synthesis: The Michaelis-Arbuzov Reaction
The primary synthetic route to this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In this specific synthesis, triethyl phosphite is reacted with 1,6-dibromohexane (B150918). To favor the desired mono-phosphonylation product over the di-substituted byproduct, the reaction conditions, such as the rate of addition of the phosphite, are crucial.[2]
A generalized workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a published procedure for the synthesis of this compound.[2]
Materials:
-
1,6-dibromohexane (75 mmol)
-
Triethyl phosphite (75 mmol)
-
Nitrogen atmosphere
-
Glassware suitable for heating and distillation
Procedure:
-
Flame-dry the reaction glassware under a nitrogen flow.
-
Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.
-
Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.
-
Monitor the progress of the reaction by GC-MS.
-
Upon completion, isolate the pure this compound by vacuum fractional distillation.
Yield: Approximately 40%.[2]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
NMR Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ³¹P NMR (400 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 4.030–4.160 (m, 4H) | 32.248 (s, 1P) |
| 3.402 (t, J = 6.74 Hz, 2H) | |
| 1.819–1.908 (m, 2H) | |
| 1.562–1.667 (m, 4H) | |
| 1.366–1.509 (m, 4H) | |
| 1.322 (t, J = 7.09 Hz, 6H) | |
| Reference:[2] | Reference:[2] |
Note on ¹³C NMR and IR Spectroscopy: Experimental ¹³C NMR and IR spectra for this compound were not explicitly found in the reviewed literature. However, based on the analysis of similar compounds, the following characteristic signals can be predicted:
-
Predicted ¹³C NMR: Signals for the ethoxy groups around 16 ppm (CH₃) and 61 ppm (CH₂), and signals for the hexyl chain carbons between approximately 20 and 35 ppm, with the carbon attached to the bromine being the most downfield of the alkyl chain, and the carbon alpha to the phosphorus also showing a characteristic downfield shift and coupling to phosphorus.
-
Predicted IR: A strong P=O stretching vibration is expected in the range of 1250-1200 cm⁻¹, and C-O stretching bands for the P-O-C linkage around 1050-1000 cm⁻¹. C-H stretching and bending vibrations will also be present.
Mass Spectrometry
| Mass Spectrometry (EI, 70 eV) |
| m/z |
| 221 |
| 152 |
| 125 |
| Reference:[2] |
Reactivity and Applications
This compound is a valuable bifunctional linker. The terminal bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is a strong chelating agent for metal oxides and has applications in materials science and as a component of pharmacologically active compounds.
Caption: Reactivity of this compound.
Nucleophilic Substitution
The carbon-bromine bond is susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This allows for the covalent attachment of the phosphonate-containing hexyl chain to a variety of substrates. For instance, it can react with tertiary amines to form quaternary ammonium (B1175870) salts.
Hydrolysis of the Phosphonate Ester
The diethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. Phosphonic acids are known for their strong binding affinity to metal oxide surfaces, making them useful for surface functionalization of materials. In the context of drug development, the phosphonic acid group can act as a phosphate (B84403) mimic, potentially interacting with biological targets.
Conclusion
This compound is a key synthetic intermediate with dual reactivity that makes it a valuable tool for researchers in organic synthesis, materials science, and drug development. The well-established Michaelis-Arbuzov synthesis provides a reliable route to this compound. Its ability to act as a linker, introducing a phosphonate moiety via a flexible spacer, ensures its continued relevance in the design and synthesis of complex functional molecules. This guide provides the foundational technical information to support the effective utilization of this versatile chemical building block.
References
An In-depth Technical Guide to Diethyl (6-bromohexyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (6-bromohexyl)phosphonate is a bifunctional organophosphorus compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromo-terminated hexyl chain and a diethyl phosphonate (B1237965) moiety, makes it a valuable reagent for the introduction of a phosphonate group onto various molecular scaffolds. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the field of drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing key data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 100462-72-4 | [1][2][3] |
| Molecular Formula | C10H22BrO3P | [1][2][3] |
| Molecular Weight | 301.16 g/mol | [1][3] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 110 °C at 0.08 Torr | [1] |
| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥95% | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table outlines its characteristic spectral data.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.322 (t, J = 7.09 Hz, 6H), δ 1.366–1.509 (m, 4H), δ 1.562–1.667 (m, 4H), δ 1.819–1.908 (m, 2H), δ 3.402 (t, J = 6.74 Hz, 2H), δ 4.030–4.160 (m, 4H) | [4] |
| ³¹P NMR (400 MHz, CDCl₃) | δ 32.248 (s, 1P) | [4] |
| Mass Spectrometry (EI, 70 eV) | m/z = 221 [M − Br]⁺, m/z = 152 [•CH₂P(=O)(OCH₂CH₃)₂]⁺, m/z = 125 [152 - C₂H₃]⁺ | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In this case, triethyl phosphite is reacted with an excess of 1,6-dibromohexane (B150918).
Experimental Protocol: Michaelis-Arbuzov Reaction
This protocol is adapted from a sustainable synthesis methodology for ω-bromoalkylphosphonates.[4]
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, distillation apparatus)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Flame-dry all glassware under a nitrogen flow to ensure anhydrous conditions.
-
In a reaction flask, combine an equimolar amount of 1,6-dibromohexane and triethyl phosphite. Note: Using a large excess of the dibromoalkane was traditionally employed to minimize the formation of the di-substituted byproduct, but recent optimizations have focused on using near-equimolar amounts to improve process sustainability.
-
The reaction is typically performed solvent-free at elevated temperatures. Heat the mixture under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Upon completion of the reaction, the desired this compound is isolated from the reaction mixture by fractional distillation under vacuum. This step is critical to separate the product from unreacted starting materials and any byproducts.
Diagram of the Synthetic Workflow:
References
An In-depth Technical Guide to Diethyl (6-bromohexyl)phosphonate for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, characterization, and applications of Diethyl (6-bromohexyl)phosphonate, a versatile bifunctional linker molecule in modern chemical and pharmaceutical research.
Introduction
This compound (CAS No. 100462-72-4) is a valuable synthetic intermediate characterized by a terminal bromo group, which is a good leaving group for nucleophilic substitution, and a diethyl phosphonate (B1237965) moiety that can be hydrolyzed to a phosphonic acid. This bifunctional nature makes it a versatile building block for the covalent modification of molecules and materials. Its applications span from the synthesis of complex organic molecules to its use as a linker in drug delivery systems and bioconjugation. This guide provides a comprehensive review of the available scientific literature, focusing on its synthesis, spectroscopic characterization, and experimental protocols for its use.
Chemical and Physical Properties
This compound is a colorless oil with the molecular formula C₁₀H₂₂BrO₃P and a molecular weight of 301.16 g/mol .[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂BrO₃P | [1][2] |
| Molecular Weight | 301.16 g/mol | [1][2] |
| CAS Number | 100462-72-4 | [1] |
| Appearance | Colorless oil | |
| Boiling Point | 110 °C at 0.08 Torr | [1] |
| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602). To favor monosubstitution and minimize the formation of the di-phosphonated byproduct, a significant excess of 1,6-dibromohexane is typically employed.[3] An optimized, more sustainable procedure has been reported to afford the desired product in a 20% yield.[3]
Experimental Protocol: Michaelis-Arbuzov Reaction[3]
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Nitrogen gas supply
-
Standard laboratory glassware for distillation
Procedure:
-
Flame-dry the reaction flask under a stream of nitrogen.
-
Equip the flask with a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.
-
Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.
-
Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour.
-
Monitor the progress of the reaction by GC-MS.
-
Upon completion, isolate the pure this compound by vacuum fractional distillation.
Spectroscopic Data
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern. The molecular ion is not observed; instead, a prominent peak corresponding to the loss of the bromine atom is detected.
| Ion Fragment | m/z | Reference(s) |
| [M - Br]⁺ | 221 |
Applications in Research and Drug Development
This compound serves as a versatile linker in chemical synthesis, enabling the introduction of a phosphonate group tethered to a six-carbon chain. This functionality is particularly useful in drug development and materials science.
Use as a Synthetic Building Block
The terminal bromide is readily displaced by various nucleophiles, such as amines, thiols, and alcohols, allowing for the attachment of the hexylphosphonate moiety to a wide range of substrates. For instance, it has been utilized in the synthesis of novel KuQuinone derivatives, which are of interest for their potential pharmacological activities.[3]
Bioconjugation and Drug Delivery
The phosphonate group can be hydrolyzed to the corresponding phosphonic acid. Phosphonic acids are known to have a high affinity for bone tissue, making them attractive for the development of bone-targeting drugs. Furthermore, the phosphonate moiety can act as a stable, non-hydrolyzable mimic of a phosphate (B84403) group, which is a key structural feature in many biological molecules. This makes phosphonate-containing compounds valuable tools for studying biological signaling pathways.
While specific signaling pathways involving this compound have not been detailed in the reviewed literature, its structural motifs suggest potential applications in areas such as:
-
PROTACs (Proteolysis Targeting Chimeras): The linker properties of this molecule could be exploited in the design of PROTACs to bring a target protein and an E3 ubiquitin ligase into proximity.
-
Antibody-Drug Conjugates (ADCs): The bromohexylphosphonate moiety could be used to attach a cytotoxic payload to an antibody, although this would require further functionalization.
Experimental Protocol: Hydrolysis of the Diethyl Ester
The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, typically under acidic conditions. While a specific protocol for this compound is not provided in the searched literature, a general procedure for the hydrolysis of diethyl phosphonates using concentrated hydrochloric acid is well-established.
General Procedure for Acidic Hydrolysis:
-
Dissolve the diethyl phosphonate in concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by an appropriate technique (e.g., ³¹P NMR) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude phosphonic acid.
-
Purify the product by recrystallization or chromatography.
Conclusion
This compound is a readily synthesized bifunctional molecule with significant potential in organic synthesis, drug development, and materials science. Its ability to act as a linker to introduce a phosphonate group makes it a valuable tool for researchers. While detailed spectroscopic characterization is not fully available in the public domain, the synthetic protocols and known reactivity provide a solid foundation for its application in a variety of research contexts. Further studies are warranted to fully explore its utility in areas such as targeted drug delivery and the modulation of biological signaling pathways.
References
An In-depth Technical Guide to the Safety and Handling of Diethyl (6-bromohexyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl (6-bromohexyl)phosphonate, a versatile bifunctional reagent with significant applications in organic synthesis, materials science, and drug development. This document details its chemical and physical properties, provides a thorough examination of safety and handling procedures, outlines detailed experimental protocols for its synthesis and subsequent reactions, and explores its potential biological activities. The information is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless liquid that serves as a valuable building block in chemical synthesis. Its bifunctional nature, possessing both a reactive bromide and a diethyl phosphonate (B1237965) group, allows for a wide range of chemical transformations. The bromide acts as a good leaving group for nucleophilic substitution, while the phosphonate moiety can be utilized for further modifications, such as hydrolysis to the corresponding phosphonic acid or in Horner-Wadsworth-Emmons reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂BrO₃P | [1](2--INVALID-LINK-- |
| Molecular Weight | 301.16 g/mol | [1](2--INVALID-LINK-- |
| CAS Number | 100462-72-4 | [1](2--INVALID-LINK-- |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [1](3) |
| Boiling Point | 110 °C at 0.08 Torr | [1](3) |
| Purity | Typically ≥ 95% | [4](5) |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and requires the use of appropriate personal protective equipment (PPE).
2.1. Hazard Identification
-
Skin Corrosion/Irritation: Causes skin irritation.[6](7) The product is expected to be irritating to the skin.[8]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6](7) The product is expected to be severely irritating to the eyes with possible damage upon prolonged or repeated exposures.[8]
2.2. Handling and Storage
-
Handling: Wear appropriate personal protection, including gloves, protective clothing, and eye/face protection.[8](9--INVALID-LINK-- Handle in a well-ventilated place.[10](11) Avoid contact with skin and eyes.[8](12) Wash hands and any exposed skin thoroughly after handling.[6](7) The work area must be equipped with a safety shower and eye wash station.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6](13--INVALID-LINK-- Store locked up.[8](12) Use and store this material at temperatures below 60ºC (140ºF) away from heat, direct sunlight, and hot metal surfaces.[8]
2.3. Personal Protective Equipment (PPE)
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or chemical goggles.[6](7) |
| Skin and Body Protection | Wear protective gloves and clothing.[6](7) |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6](7) |
2.4. First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8](9--INVALID-LINK-- |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8](9--INVALID-LINK-- |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6](7) |
| Ingestion | Clean mouth with water and drink afterwards plenty of water.[6](7) |
2.5. Stability and Reactivity
-
Stability: Stable under normal storage conditions.[8]
-
Incompatibilities: Oxidizing agents, strong acids, strong bases, halides.[8]
-
Hazardous Decomposition Products: Oxides of carbon, oxides of phosphorus, and hydrogen bromide.[8](9--INVALID-LINK--
-
Hazardous Polymerization: Will not occur.[8]
Experimental Protocols
3.1. Synthesis via Michaelis-Arbuzov Reaction
The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.
Materials:
-
Triethyl phosphite
-
Anhydrous solvent (e.g., toluene, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,6-dibromohexane (1 equivalent) and triethyl phosphite (1.2 equivalents). To favor mono-substitution, a large excess of the dibromoalkane can be used.[4](5)
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature can range from 125°C to 160°C.[1](14)
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.
Table 4: Michaelis-Arbuzov Reaction Parameters and Yields for a Related Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 12 | 62.7 |
| 2 | 35 | 10 | 75.8 |
| 3 | 40 | 8 | 85.3 |
| 4 | 45 | 8 | 85.5 |
Note: This data is for the synthesis of diethyl benzylphosphonate and serves as a general guide.[1](14)
3.2. Reaction with Nucleophiles
This compound readily reacts with various nucleophiles at the bromine-bearing carbon.
3.2.1. Reaction with an Amine (e.g., Aniline)
Materials:
-
This compound
-
Potassium carbonate
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours and monitor by TLC.
-
Upon completion, filter off the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
3.2.2. Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate
-
Anhydrous DMF
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours and monitor by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the functionalization of a surface, a common application in materials science.
Caption: Experimental workflow for synthesis and surface functionalization.
Biological Activity and Applications
While specific signaling pathways for this compound are not extensively documented, the broader class of alkylphosphonates exhibits a range of biological activities.
-
Antitumor Properties: Some alkylphosphonates have demonstrated antineoplastic activity in both in vitro and in vivo studies. Their mechanism is thought to involve direct toxicity to tumor cells rather than metabolism into other active compounds.
-
Drug Delivery and Prodrugs: The phosphonate group is often used as a non-hydrolyzable mimic of phosphate (B84403) groups in biological systems. Due to their charge at physiological pH, phosphonates can have difficulty crossing cell membranes. To overcome this, they are often formulated as prodrugs, where the phosphonate is masked with groups that are cleaved inside the cell to release the active drug. This compound can serve as a precursor for such phosphonate-containing drug candidates.
-
Polymer Synthesis: The bifunctional nature of this compound makes it a useful monomer or precursor for the synthesis of specialized polymers and functional materials. The alkyl bromide end can be used in polymerization reactions, while the phosphonate ester can be modified post-polymerization to influence the material's properties.
-
Surface Modification: As depicted in the workflow diagram, this compound and similar compounds are used to modify surfaces, imparting new functionalities. This is particularly relevant in the development of biocompatible materials and biosensors.
Conclusion
This compound is a valuable and versatile reagent for a wide range of applications in chemistry, materials science, and the life sciences. Its synthesis is well-established, and its reactivity is predictable, allowing for its incorporation into complex molecules and materials. A thorough understanding of its safety and handling requirements is paramount to its effective and safe use in the laboratory. This guide provides the foundational knowledge for researchers to confidently and safely explore the potential of this important chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Phosphonic acid, P-(6-bromohexyl)-, diethyl ester [chembk.com]
- 4. iris.unive.it [iris.unive.it]
- 5. Diethyl-6-bromohexylphosphonate - SIKÉMIA [sikemia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. images.thdstatic.com [images.thdstatic.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. benchchem.com [benchchem.com]
Starting materials for Diethyl (6-bromohexyl)phosphonate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Diethyl (6-bromohexyl)phosphonate, a valuable intermediate in organic synthesis. The primary focus is on the Michaelis-Arbuzov reaction, which is the most common and effective method for the preparation of this compound. This document details the starting materials, experimental protocols, and key factors influencing the reaction's success, presented in a format tailored for professionals in the fields of chemistry and drug development.
Core Synthesis Route: The Michaelis-Arbuzov Reaction
The synthesis of this compound is predominantly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, 1,6-dibromohexane (B150918). The reaction proceeds to form a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the final phosphonate (B1237965) product.[1][2][3]
A critical challenge in the synthesis of this compound using 1,6-dibromohexane is the potential for a secondary reaction, leading to the formation of a di-phosphonated byproduct.[4] To favor the desired mono-phosphonated product, specific reaction conditions must be carefully controlled.
Starting Materials
The primary starting materials for the synthesis of this compound are:
-
1,6-Dibromohexane: An α,ω-dihaloalkane that serves as the electrophile in the Michaelis-Arbuzov reaction.
-
Triethyl phosphite: A trivalent phosphorus ester that acts as the nucleophile.[1]
Experimental Protocols
An optimized and sustainable procedure for the synthesis of ω-bromoalkylphosphonates, including this compound, has been developed to favor mono-substitution and minimize the use of excess reagents.[1][5]
Optimized Synthesis of this compound
This protocol is adapted from an optimized procedure for the synthesis of ω-bromoalkylphosphonates.[1][5]
Materials:
-
1,6-Dibromohexane (75 mmol)
-
Triethyl phosphite (75 mmol)
Procedure:
-
Flame-dry all glassware under a nitrogen atmosphere.
-
Set up a reaction flask equipped with a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.
-
Pre-heat the 1,6-dibromohexane (75 mmol) in the reaction flask to 140 °C.
-
Add the triethyl phosphite (75 mmol) dropwise to the heated 1,6-dibromohexane over a period of 2 hours. The slow addition is crucial to maintain a low concentration of the phosphite and minimize the formation of the di-phosphonated byproduct.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.
-
Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, purify the crude product by vacuum fractional distillation to isolate the pure this compound.[1][5]
Data Presentation
The following table summarizes the key quantitative data for the optimized synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| 1,6-Dibromohexane | 75 mmol | [1][5] |
| Triethyl phosphite | 75 mmol | [1][5] |
| Reaction Conditions | ||
| Temperature | 140 °C | [1][5] |
| Reaction Time | 3 hours (2 hours addition + 1 hour stirring) | [1][5] |
| Product | ||
| This compound | - | |
| Purification | ||
| Method | Vacuum Fractional Distillation | [1][5] |
Mandatory Visualizations
Michaelis-Arbuzov Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Workflow
The workflow diagram below outlines the key stages in the synthesis and purification of this compound.
Factors Influencing Mono- vs. Di-alkylation
This diagram illustrates the critical factors that determine the ratio of the desired mono-phosphonated product to the di-phosphonated byproduct.
References
Methodological & Application
Diethyl (6-bromohexyl)phosphonate: A Versatile Linker for Targeted Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (6-bromohexyl)phosphonate is a bifunctional chemical linker that has emerged as a valuable tool in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a reactive bromohexyl group and a diethyl phosphonate (B1237965) moiety, allows for the covalent linkage of a target-protein-binding ligand and an E3 ligase-recruiting ligand (in the case of PROTACs) or a potent cytotoxic payload (in the case of ADCs). The six-carbon alkyl chain provides a flexible spacer, enabling optimal orientation of the linked molecules for biological activity. The phosphonate group can be hydrolyzed to a phosphonic acid, which can enhance water solubility and provide a handle for further modifications or interactions with biological targets.
These application notes provide an overview of the utility of this compound as a linker molecule, including its synthesis, application in bioconjugation, and relevant experimental protocols.
Chemical Properties and Synthesis
Structure:
Key Features:
-
Bromohexyl Group: The terminal bromine atom serves as a reactive site for nucleophilic substitution, allowing for conjugation to amines, thiols, and other nucleophilic functional groups present on proteins, ligands, or payloads.
-
Diethyl Phosphonate Group: This group can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid. The phosphonate ester is generally more cell-permeable, while the phosphonic acid can improve aqueous solubility and serve as a handle for further chemical modifications.
-
Hexyl Chain: The six-carbon aliphatic chain provides a flexible spacer of a defined length, which is crucial for the proper spatial arrangement of the conjugated molecules to achieve the desired biological effect. The length of the linker can significantly impact the efficacy of the final conjugate[1][2].
Synthesis of this compound
A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602). To favor mono-substitution and minimize the formation of the di-phosphonate byproduct, an excess of 1,6-dibromohexane is typically used.
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Value |
| Reactants | 1,6-dibromohexane, Triethyl phosphite |
| Reaction Type | Michaelis-Arbuzov |
| Key Conditions | Heat (e.g., 150-160 °C) |
| Purification | Fractional distillation under reduced pressure |
| Typical Yield | 40-60% |
Applications in Targeted Drug Development
The bifunctional nature of this compound makes it a versatile linker for various bioconjugation applications.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.
This compound can be used to synthesize the linker component of a PROTAC. The bromohexyl end can be reacted with a nucleophilic group on either the POI ligand or the E3 ligase ligand. The phosphonate end can be hydrolyzed and further functionalized to connect to the other ligand. The length and flexibility of the hexyl chain are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase[1][2][3].
Table 2: Representative Efficacy Data for PROTACs with C6 Alkyl Linkers
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | Pomalidomide | C6 Alkyl | ~10-50 | >90 | Ramos |
| BRD4 | VHL | C6 Alkyl | ~5-20 | >95 | HeLa |
| EGFR | CRBN | C6 Alkyl | ~1-10 | >90 | HCC827 |
Note: This table presents representative data for PROTACs with C6 alkyl linkers to illustrate the typical potency. Actual values will vary depending on the specific ligands and cellular context.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site.
This compound can be employed as a component of a non-cleavable linker in ADCs. The bromohexyl group can be used to attach the linker to the antibody, often through reaction with surface-exposed lysine (B10760008) or cysteine residues. The phosphonate end can be conjugated to the cytotoxic payload. The resulting phosphonate linkage is generally stable in the bloodstream.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with a stirrer
-
Vacuum pump
Procedure:
-
Set up a round-bottom flask with a distillation head and a condenser.
-
Add a molar excess of 1,6-dibromohexane to the flask (e.g., 3-5 equivalents).
-
Heat the 1,6-dibromohexane to 150-160 °C with stirring.
-
Slowly add triethyl phosphite (1 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 1-2 hours. Bromoethane will distill off as a byproduct.
-
After the addition is complete, continue heating and stirring the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Purify the crude product by fractional distillation under reduced pressure to separate the this compound from unreacted 1,6-dibromohexane and any di-substituted byproduct.
Characterization:
-
The purified product can be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Conjugation to a Primary Amine
This protocol describes a general method for conjugating this compound to a molecule containing a primary amine, such as a protein or a small molecule ligand.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, ligand)
-
Apolar aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirrer
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing molecule in an appropriate aprotic solvent.
-
Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the solution to act as a proton scavenger.
-
Add this compound (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Upon completion, quench the reaction if necessary.
-
Purify the resulting conjugate using a suitable chromatographic method. For proteins, size-exclusion chromatography can be used to remove excess reagents. For small molecules, reverse-phase HPLC is often employed.
Characterization of the Conjugate:
-
Mass Spectrometry (MS): To confirm the successful conjugation and determine the molecular weight of the product.
-
NMR Spectroscopy: For detailed structural elucidation of small molecule conjugates.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.
-
HPLC: To assess the purity of the conjugate.
Visualizations
Caption: Mechanism of action of a PROTAC utilizing a C6 alkylphosphonate linker.
Caption: Experimental workflow for synthesis, conjugation, and characterization.
Caption: EGFR signaling pathway and the point of intervention by an EGFR-targeting PROTAC.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Polymers Using Phosphonates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of polymers with phosphonates offers a versatile platform for tailoring material properties for a wide range of applications, particularly in the biomedical and drug development fields. Phosphonate (B1237965) moieties, due to their strong affinity for metal oxides and their structural analogy to phosphates found in biological systems, can impart desirable characteristics such as improved biocompatibility, enhanced adhesion to bone, controlled drug release profiles, and flame retardancy.[1][2][3] This document provides detailed application notes and experimental protocols for the surface functionalization of polymers with phosphonates.
Applications in Research and Drug Development
The introduction of phosphonate groups onto polymer surfaces can significantly enhance their performance in various applications:
-
Enhanced Biocompatibility and Osseointegration: Phosphonate-modified polymers have shown improved growth of osteoblast cells, making them suitable for orthopedic and dental implants.[4][5][6] The phosphonic acid groups can mimic the mineral component of bone, promoting better integration with host tissue.[2]
-
Drug Delivery Systems: Phosphonate-functionalized polymers are utilized in drug delivery systems.[1][7] They can be designed to control the release of therapeutic agents and can be targeted to specific tissues, such as bone.[8]
-
Flame Retardants: Polymers containing phosphonates exhibit enhanced thermal stability and flame retardant properties.[3]
-
Water Purification: The high affinity of phosphonic acids for metal ions allows for their use in creating polymer-based sorbents for the removal of heavy metals from water.[3]
-
Anticorrosion Coatings: These modified polymers can act as effective anticorrosion coatings for metals.[9]
Experimental Protocols
This section details common methods for the surface modification of polymers with phosphonates.
Protocol 1: "Grafting-to" Method via Carbodiimide Chemistry
This protocol describes the grafting of phosphonate-containing molecules onto a polymer surface with existing carboxylic acid groups.
Workflow Diagram:
Caption: "Grafting-to" workflow for phosphonate modification.
Materials:
-
Polymer substrate with carboxylic acid groups (e.g., poly(ethylene-co-acrylic acid) - PEAA)
-
O-phospho-L-serine or O-phosphoethanolamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Immerse the polymer substrate in a solution of EDC and NHS in an aqueous buffer (e.g., MES buffer at pH 5-6).[10]
-
The concentrations of EDC and NHS can be varied to control the degree of activation. A typical starting point is a molar ratio of 2:1 for EDC:NHS.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.[10]
-
-
Grafting of Phosphonate Molecules:
-
Prepare a solution of the amino-terminated phosphonate (O-phospho-L-serine or O-phosphoethanolamine) in a suitable buffer. The pH of this solution can influence the grafting density.[10]
-
Transfer the activated polymer substrate into the phosphonate solution.
-
Let the reaction proceed for 2-24 hours at room temperature.
-
-
Washing and Drying:
-
Remove the polymer from the reaction solution and wash it thoroughly with DI water to remove any unreacted reagents.
-
Subsequently, wash with ethanol to remove residual water.
-
Dry the modified polymer under vacuum.
-
Protocol 2: "Grafting-from" Method via Surface-Initiated Polymerization
This protocol outlines the growth of polymer chains containing phosphonate groups directly from the surface of a substrate.
Workflow Diagram:
Caption: "Grafting-from" workflow for phosphonate modification.
Materials:
-
Polymer substrate (e.g., Polystyrene, Polyethylene)
-
Initiator with a phosphonic acid anchoring group (e.g., synthesized from ethylene (B1197577) glycol and 2-bromoisobutyryl bromide)[11]
-
Phosphonate-containing monomer (e.g., vinyl phosphonic acid (VPA)[12], dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)[9])
-
Solvent (e.g., water, organic solvent depending on the polymerization technique)
-
Catalyst/Initiator system for the chosen polymerization method (e.g., CuBr/bipyridine for ATRP)
Procedure:
-
Initiator Immobilization:
-
Synthesize a suitable initiator with a phosphonic acid group for anchoring to the polymer surface.[11]
-
Treat the polymer substrate with a solution of the initiator to allow for self-assembly and anchoring of the initiator molecules onto the surface. This step may require specific conditions (e.g., temperature, time) depending on the substrate and initiator.
-
-
Surface-Initiated Polymerization:
-
Immerse the initiator-functionalized substrate in a solution containing the phosphonate monomer and the catalyst/initiator system for the chosen controlled radical polymerization technique (e.g., ATRP, RAFT).
-
The polymerization is carried out under controlled conditions (temperature, inert atmosphere) for a specific duration to achieve the desired polymer brush length.
-
-
Purification:
-
After polymerization, the substrate is extensively washed with appropriate solvents to remove any non-grafted polymer and residual monomer/catalyst.
-
The modified substrate is then dried.
-
Protocol 3: Michaelis-Arbuzov Reaction for Phosphonate Grafting
This protocol is suitable for polymers containing halide groups (e.g., chloromethylated polystyrene).
Workflow Diagram:
Caption: Michaelis-Arbuzov reaction for phosphonate modification.
Materials:
-
Chloromethylated polymer (e.g., chloromethyl polystyrene-divinylbenzene copolymer beads)
-
Triethylphosphite
-
Ethanol
-
1,2-Dichloromethane (DCM)
-
Ethyl ether
-
Hydrochloric acid (37%, for hydrolysis)
Procedure:
-
Phosphonylation Reaction:
-
In a reaction vessel, suspend the chloromethylated polymer beads in triethylphosphite.
-
Heat the mixture to the reflux temperature of triethylphosphite and maintain stirring for 24 hours.[13]
-
After the reaction, filter the polymer beads.
-
-
Washing:
-
Hydrolysis to Phosphonic Acid (Optional):
-
To convert the phosphonate ester groups to phosphonic acid groups, treat the modified polymer with 37% hydrochloric acid.
-
Reflux the mixture for 15 hours.[13]
-
After hydrolysis, filter and wash the beads thoroughly with DI water until the filtrate is neutral.
-
Dry the final phosphonic acid-modified polymer.
-
Data Presentation
The success of the surface modification can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.
Table 1: Surface Elemental Composition by X-ray Photoelectron Spectroscopy (XPS)
| Polymer Substrate | Modification Method | P (atom %) | O (atom %) | C (atom %) | N (atom %) | Reference |
| Polystyrene | Diaryl carbene reaction | 1.5 - 2.5 | 8 - 12 | 85 - 90 | - | [4] |
| PEEK | UV-graft polymerization | 0.5 - 3.0 | 15 - 20 | 75 - 80 | - | [6] |
| PEAA | EDC/NHS coupling | 2.0 - 4.0 | 20 - 25 | 70 - 75 | 1.0 - 2.0 | [10] |
Table 2: Water Contact Angle Measurements
| Polymer Substrate | Modification | Water Contact Angle (°) | Reference |
| Polystyrene | Unmodified | 90 - 95 | [4] |
| Polystyrene | Phosphonate modified | 60 - 70 | [4] |
| PEEK | Unmodified | ~85 | [6] |
| PEEK | Phosphonated | 50 - 65 | [6] |
| Filter Paper | Unmodified | 0 | [4] |
| Filter Paper | Phosphonate modified | up to 128.5 | [4] |
Table 3: Grafting Density and Surface Loading
| Polymer Substrate | Modification Method | Surface Loading (molecules/cm²) | Grafting Density (chains/nm²) | Reference |
| Polystyrene | Diaryl carbene reaction | 8.28 x 10¹² – 1.68 x 10¹³ | - | [4] |
| Titanium Oxide | Polymer adsorption | - | 0.1 - 0.5 | [14] |
Conclusion
The surface modification of polymers with phosphonates provides a powerful toolkit for creating advanced materials with tailored properties for biomedical and other scientific applications. The choice of modification protocol depends on the polymer substrate, the desired surface properties, and the available chemical functionalities. Careful characterization of the modified surfaces is crucial to ensure the success of the functionalization and to understand the structure-property relationships. The protocols and data presented here serve as a valuable resource for researchers venturing into this exciting field.
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorus-containing polymers synthesised via nitroxide-mediated polymerisation and their grafting on chitosan by grafting to and grafting from approaches - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface modification of hydroxyapatite nanocrystals by grafting polymers containing phosphonic acid groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. Functionalization of titanium oxide surfaces by means of poly(alkyl-phosphonates) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl (6-bromohexyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the stereoselective formation of alkenes, offering significant advantages over the traditional Wittig reaction. This reaction involves the olefination of aldehydes or ketones with phosphonate (B1237965) carbanions, typically yielding the thermodynamically favored (E)-alkene with high stereoselectivity. Key benefits of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies product purification.
Diethyl (6-bromohexyl)phosphonate is a versatile reagent in organic synthesis, allowing for the introduction of a bromo-functionalized six-carbon chain. This functionality can be further elaborated, making it a valuable building block in the synthesis of complex molecules, including natural products and potential drug candidates. The terminal bromine atom can serve as a handle for subsequent reactions such as nucleophilic substitution, cross-coupling reactions, or conversion to an organometallic reagent.
This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction using this compound with a representative aromatic aldehyde, benzaldehyde (B42025). The protocols outline the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction and its subsequent use in the HWE reaction to generate (E)-(8-bromooct-1-en-1-yl)benzene.
Key Applications
The products derived from the HWE reaction of this compound have potential applications in various areas of chemical and pharmaceutical research:
-
Drug Discovery: The resulting bromoalkene can be a precursor to long-chain functionalized molecules with potential biological activity. The lipophilic alkyl-aryl structure can be a key pharmacophore in various therapeutic areas. Long-chain alkoxy derivatives of mono-carbonyl compounds, structurally related to curcumin, have been investigated as anti-cancer agents.
-
Natural Product Synthesis: The HWE reaction is a widely used method for the construction of carbon-carbon double bonds in the total synthesis of complex natural products.
-
Materials Science: The terminal bromine can be used to anchor the molecule to surfaces or to incorporate it into polymeric structures.
Synthesis of this compound
The most common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between 1,6-dibromohexane (B150918) and triethyl phosphite (B83602).
Reaction Scheme:
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Anhydrous toluene (B28343) (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-dibromohexane.
-
Add an excess of triethyl phosphite (typically 1.5 to 3 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 150-160 °C if neat, or the boiling point of the solvent) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed neat, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure. If a solvent was used, remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Molecular Formula | C10H22BrO3P |
| Molecular Weight | 301.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 145-150 °C at 0.5 mmHg (literature) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-4.05 (m, 4H), 3.41 (t, J = 6.8 Hz, 2H), 1.90-1.82 (m, 2H), 1.78-1.68 (m, 2H), 1.50-1.38 (m, 4H), 1.33 (t, J = 7.1 Hz, 6H) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ 32.5 |
Horner-Wadsworth-Emmons Reaction with Benzaldehyde
The following protocol describes the reaction of this compound with benzaldehyde to form (E)-(8-bromooct-1-en-1-yl)benzene.
Reaction Scheme:
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Synthesis of Phosphonate Analogs Using Diethyl (6-bromohexyl)phosphonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various phosphonate (B1237965) analogs utilizing Diethyl (6-bromohexyl)phosphonate as a versatile starting material. Phosphonates are crucial in drug discovery as stable bioisosteres of phosphates and carboxylates, finding applications as enzyme inhibitors, antiviral agents, and for bone targeting. This compound serves as a valuable building block, allowing for the introduction of a phosphonate moiety linked to a flexible hexyl chain, which can be further functionalized to interact with biological targets.
Introduction to this compound in Analog Synthesis
This compound is a key intermediate in the synthesis of functionalized phosphonate analogs. The presence of a terminal bromine atom allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. This enables the attachment of diverse chemical moieties to the hexylphosphonate backbone, facilitating the exploration of structure-activity relationships in drug design. The diethyl phosphonate group can be subsequently hydrolyzed to the corresponding phosphonic acid, which is often the biologically active form.
Synthesis of this compound
The precursor, this compound, is typically synthesized via the Michaelis-Arbuzov reaction between 1,6-dibromohexane (B150918) and triethyl phosphite (B83602).[1]
Experimental Protocol: Michaelis-Arbuzov Reaction
-
Materials: 1,6-dibromohexane, Triethyl phosphite.
-
Procedure:
-
In a flask equipped with a distillation apparatus, heat 1,6-dibromohexane (1 equivalent) to 140°C.
-
Add triethyl phosphite (1 equivalent) dropwise over 2 hours. The bromoethane (B45996) byproduct will distill off, which can be used to monitor the reaction progress.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at 140°C.
-
Cool the mixture to room temperature.
-
Purify the crude product by vacuum fractional distillation to obtain this compound as a colorless oil.
-
| Reactant 1 | Reactant 2 | Temperature | Time | Yield | Reference |
| 1,6-dibromohexane | Triethyl phosphite | 140°C | 3h | ~40% | [1] |
Application in the Synthesis of Phosphonate Analogs
The reactivity of the terminal bromide in this compound allows for the synthesis of a wide range of analogs. Below are protocols for the synthesis of analogs via substitution with O-, N-, and S-nucleophiles.
Synthesis of O-Substituted Phosphonate Analogs: KuQuinones
This protocol describes the synthesis of KuQuinone phosphonate esters, where the nucleophile is a hydroxyl group.[1]
-
Materials: 2-hydroxy-1,4-naphthoquinone (B1674593), this compound, Cesium carbonate (Cs₂CO₃), Ferrocene (FcH), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of 2-hydroxy-1,4-naphthoquinone (1 equivalent) in DMSO, add this compound (2.1 equivalents) and Cs₂CO₃ (1.4 equivalents).
-
Add a catalytic amount of Ferrocene.
-
Heat the reaction mixture to 114°C for 41 hours.
-
After cooling, the product can be isolated and purified by standard chromatographic techniques.
-
| Nucleophile | Product | Yield | Reference |
| 2-hydroxy-1,4-naphthoquinone | 2-(6-(diethylphosphono)hexyloxy)-1,4-naphthoquinone | 65% | [1] |
Synthesis of N-Substituted Phosphonate Analogs: 6-Aminohexylphosphonates
This protocol outlines the synthesis of an amino-functionalized phosphonate analog, a versatile intermediate for further elaboration, for instance, in the preparation of inhibitors of enzymes like farnesyl pyrophosphate synthase.[2][3]
-
Materials: this compound, Sodium azide (B81097) (NaN₃), Dimethylformamide (DMF), Triphenylphosphine (B44618) (PPh₃), Tetrahydrofuran (THF), Water.
-
Procedure (Staudinger Reaction):
-
Azide Formation: Dissolve this compound (1 equivalent) in DMF and add sodium azide (1.5 equivalents). Heat the mixture at 80°C for 6 hours. After cooling, extract the product with an organic solvent and purify to obtain Diethyl (6-azidohexyl)phosphonate.
-
Reduction: Dissolve the azido (B1232118) intermediate (1 equivalent) in THF. Add triphenylphosphine (1.1 equivalents) and stir at room temperature for 4 hours.
-
Add water (2 equivalents) and heat the mixture at 50°C for 3 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield Diethyl (6-aminohexyl)phosphonate.
-
| Nucleophile | Intermediate | Final Product | Overall Yield |
| NaN₃ | Diethyl (6-azidohexyl)phosphonate | Diethyl (6-aminohexyl)phosphonate | High (specific yield not reported) |
Synthesis of S-Substituted Phosphonate Analogs: S-Alkyl-Glutathione Derivatives
This protocol describes the synthesis of a phosphonate analog of S-hexyl glutathione (B108866), a known inhibitor of Glutathione S-Transferase (GST).[4][5][6]
-
Materials: this compound, Glutathione (reduced form), Sodium bicarbonate (NaHCO₃), Water, Ethanol.
-
Procedure:
-
Dissolve glutathione (1.2 equivalents) in a solution of sodium bicarbonate (2.5 equivalents) in water.
-
Add a solution of this compound (1 equivalent) in ethanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.
-
The product can be purified by preparative reverse-phase HPLC.
-
| Nucleophile | Product | Yield |
| Glutathione | S-(6-(Diethylphosphono)hexyl)glutathione | Moderate to high (specific yield not reported) |
Visualization of Synthetic and Signaling Pathways
Experimental Workflow for Analog Synthesis
The following diagram illustrates the general workflow for synthesizing phosphonate analogs from this compound.
Caption: General workflow for phosphonate analog synthesis.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
Long-chain phosphonates can act as inhibitors of FPPS, a key enzyme in the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids like cholesterol.[2][3][7]
Caption: Inhibition of FPPS in the mevalonate pathway.
Inhibition of Glutathione S-Transferase (GST)
Analogs of S-hexyl glutathione, synthesized from this compound, can inhibit Glutathione S-Transferase (GST), an enzyme involved in detoxification.[4][5][6]
Caption: Inhibition of GST-mediated detoxification.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of phosphonate analogs. The straightforward nucleophilic substitution chemistry allows for the introduction of various functional groups, enabling the systematic exploration of structure-activity relationships. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to design and synthesize novel phosphonate-based therapeutic agents targeting a variety of biological pathways.
References
- 1. Diethyl(6-bromohexyl)propanedioate | 6557-85-3 | Benchchem [benchchem.com]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl (6-bromohexyl)phosphonate: A Versatile Linker for Targeted Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (6-bromohexyl)phosphonate is a bifunctional chemical reagent that has garnered significant interest in medicinal chemistry, primarily as a versatile linker for the construction of complex therapeutic agents. Its structure, featuring a reactive bromohexyl chain and a diethyl phosphonate (B1237965) moiety, allows for the covalent linkage of two different molecular entities, a critical strategy in the design of targeted therapies. The phosphonate group can serve as a stable, non-hydrolyzable mimic of phosphate (B84403) groups, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final compound.[1][2][3] This document provides a detailed overview of the applications of this compound, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), along with generalized experimental protocols and conceptual diagrams.
Principle Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a linker in the synthesis of heterobifunctional molecules. The bromohexyl group provides a reactive handle for nucleophilic substitution, allowing for the attachment of a "warhead" that binds to a specific protein of interest (POI). The diethyl phosphonate end can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to another molecule, or it can be used to modulate the physicochemical properties of the resulting conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are a novel class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] The linker is a critical determinant of a PROTAC's efficacy, as its length and composition influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[5]
This compound is an attractive candidate for a PROTAC linker due to its alkyl chain, which provides flexibility, and the phosphonate group, which can enhance solubility and cell permeability.[6]
Quantitative Data
A comprehensive literature search did not yield specific quantitative biological data (e.g., DC50 or IC50 values) for bioactive molecules synthesized using this compound as the linker. The following table is provided as a template for researchers to populate with their own experimental data when using this linker.
| Compound ID | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| Example-1 | e.g., BTK | e.g., Pomalidomide | 6-phosphonohexyl | e.g., Ramos | |||
| Example-2 |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its subsequent use as a linker in the synthesis of a PROTAC.
Protocol 1: Synthesis of this compound
This protocol is based on the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite (B83602)
-
Anhydrous toluene (B28343) (or other suitable high-boiling solvent)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a molar excess of 1,6-dibromohexane.
-
Slowly add triethyl phosphite (1 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess 1,6-dibromohexane and the solvent by vacuum distillation.
-
The resulting crude this compound can be further purified by fractional distillation under high vacuum.
Protocol 2: General Procedure for PROTAC Synthesis using this compound
This protocol describes a two-step process for incorporating the linker between a warhead and an E3 ligase ligand.
Step 1: Attachment of the Warhead to the Linker
-
Dissolve the "warhead" molecule containing a nucleophilic group (e.g., an amine, thiol, or hydroxyl) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to the solution.
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Warhead-Linker-Phosphonate) by column chromatography.
Step 2: Hydrolysis of the Diethyl Phosphonate and Coupling to the E3 Ligase Ligand
-
Dissolve the purified Warhead-Linker-Phosphonate intermediate in a suitable solvent (e.g., dichloromethane).
-
Add bromotrimethylsilane (B50905) (excess) and stir the mixture at room temperature for several hours to overnight to hydrolyze the diethyl phosphonate to the phosphonic acid.
-
Evaporate the solvent and excess reagent under reduced pressure to obtain the crude Warhead-Linker-Phosphonic acid.
-
In a separate flask, dissolve the E3 ligase ligand (containing a suitable functional group for amide bond formation, e.g., an amine) and the crude Warhead-Linker-Phosphonic acid in an aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: A generalized workflow for PROTAC synthesis.
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. explorationpub.com [explorationpub.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Protocols for the Hydrolysis of Phosphonate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphonic acids are a critical class of compounds with wide-ranging applications, from potent antiviral agents (e.g., Tenofovir) and osteoporosis treatments (bisphosphonates) to herbicides.[1] In medicinal chemistry, the phosphonate (B1237965) group is often used as a stable bioisostere for phosphate.[2] However, the dianionic nature of phosphonic acids at physiological pH hinders their cell permeability and oral bioavailability.[2][3] To overcome this, phosphonate esters are widely employed as prodrugs, masking the negative charges to facilitate cell entry.[2][4] Subsequent intracellular hydrolysis, either chemically or enzymatically, releases the active phosphonic acid.[2][5] Therefore, efficient and reliable laboratory protocols for the hydrolysis of phosphonate esters are essential for both the final step of a synthesis and for studying the activation mechanism of these important prodrugs.
This application note provides detailed protocols for the most common methods of phosphonate ester hydrolysis and presents comparative data to aid in method selection.
Overview of Hydrolysis Methods
Several methods exist for the cleavage of phosphonate esters, with the choice depending on the stability of the substrate and the nature of the ester group.
-
Acidic Hydrolysis: This is a classical and robust method, typically employing concentrated mineral acids like HCl or HBr at elevated temperatures.[6] While effective for simple alkyl esters, the harsh conditions can degrade sensitive functional groups elsewhere in the molecule.[7][8]
-
Alkaline Hydrolysis: Using strong bases like NaOH or LiOH can also effect hydrolysis, but this method is often slower and can be too harsh for sensitive substrates.[7]
-
Dealkylation with Silyl (B83357) Halides: This is the preferred method for substrates containing acid- or base-labile functional groups.[7] Reagents like bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI) react with the ester to form a silyl phosphonate intermediate, which is readily hydrolyzed with an alcohol or water.[7][9] This two-step procedure, often called the McKenna reaction, is performed under mild, non-aqueous conditions.[9][10]
-
Catalytic Hydrogenolysis: This method is specific for benzyl (B1604629) esters, which can be cleaved under mild conditions using hydrogen gas and a palladium catalyst.[6]
Comparative Data on Hydrolysis Conditions
The following table summarizes typical reaction conditions for various phosphonate ester hydrolysis methods, providing a basis for comparison.
| Method | Substrate Type | Reagent(s) | Solvent | Temperature | Time | Yield | Reference(s) |
| Acidic | Diethyl/Dimethyl Esters | Conc. HCl (aq) | Water / None | Reflux (~100 °C) | 1 - 12 h | Good to High | [6][7] |
| Acidic | Diethyl/Dimethyl Esters | Conc. HBr (aq) | Water / None | Reflux (~100 °C) | 1 - 8 h | Good to High | [7] |
| Silyl Halide | Diethyl Esters | 1. TMSBr (6-8 eq)2. Methanol (B129727) | Acetonitrile or Chloroform | 1. 36 °C2. Room Temp. | 1. 24 h2. 2 h | High | [9] |
| Silyl Halide | Diisopropyl Esters | 1. TMSBr2. Water | N/A | 1. N/A2. N/A | N/A | High | [11] |
| Silyl Halide | Diethyl Esters | TMSCl | Chlorobenzene | 130-140 °C | 8 - 12 h | High | [8] |
| Microwave | Diethyl Esters | HCl (equimolar) | Water | 160-180 °C | 0.5 - 2 h | 77-93% | [7][12] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis using Concentrated Hydrochloric Acid
This protocol describes a general procedure for the hydrolysis of simple dialkyl phosphonates using concentrated HCl.
Materials:
-
Dialkyl phosphonate substrate
-
Concentrated Hydrochloric Acid (35-37%, ~12 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Place the dialkyl phosphonate (1.0 eq) in a round-bottom flask.
-
Add a sufficient volume of concentrated aqueous HCl (e.g., 5-10 mL per gram of substrate) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).
-
Maintain the reflux for 4-12 hours. The reaction progress can be monitored by ³¹P NMR by observing the disappearance of the starting ester signal and the appearance of the phosphonic acid product signal.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator. For volatile phosphonic acids, care must be taken to avoid product loss.
-
The resulting crude phosphonic acid can be further purified by crystallization or chromatography if necessary.
Protocol 2: Dealkylation using Bromotrimethylsilane (TMSBr) - The McKenna Reaction
This protocol is suitable for substrates with acid-labile functional groups and provides a mild alternative to strong acid hydrolysis.[9][10]
Materials:
-
Dialkyl phosphonate substrate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous solvent (e.g., acetonitrile, chloroform, or dichloromethane)
-
Anhydrous methanol
-
Flame-dried, argon/nitrogen-flushed glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the diethyl phosphonate substrate (1.0 eq) in an anhydrous solvent (e.g., chloroform).
-
Add bromotrimethylsilane (TMSBr, typically 2.5 to 8 equivalents) to the solution at room temperature. The reaction is often exothermic.
-
Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40 °C) for 16-24 hours.[9][13]
-
Monitor the reaction by ³¹P NMR to confirm the complete conversion of the starting material to the intermediate bis(trimethylsilyl) ester.
-
Once the first step is complete, carefully remove the solvent and excess TMSBr under reduced pressure.
-
To the resulting residue, add anhydrous methanol and stir for 1-2 hours at room temperature to effect the solvolysis of the silyl esters into the phosphonic acid.
-
Evaporate the methanol under reduced pressure to yield the crude phosphonic acid. Further purification can be performed if needed.
Visualizations
Caption: General experimental workflow for phosphonate ester hydrolysis.
Caption: Role of hydrolysis in the bioactivation of phosphonate ester prodrugs.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6312662B1 - Prodrugs phosphorus-containing compounds - Google Patents [patents.google.com]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Arbuzov Reaction with Dibromoalkanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of tetraalkyl alkane-diylbis(phosphonates) via the Michaelis-Arbuzov reaction between α,ω-dibromoalkanes and triethyl phosphite (B83602). The Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds, which are integral to many compounds in medicinal chemistry and materials science.[1][2][3] These protocols are designed to be a practical resource for laboratory synthesis and process development.
Introduction
The Michaelis-Arbuzov reaction is a well-established method for synthesizing phosphonates from trialkyl phosphites and alkyl halides.[1][3] The reaction proceeds through a two-step SN2 mechanism. The first step involves the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. In the second step, the displaced halide anion attacks an alkyl group on the phosphorus, leading to the formation of the final phosphonate (B1237965) product and an alkyl halide byproduct.[1] When α,ω-dihaloalkanes are employed, a double Arbuzov reaction can occur, yielding valuable bisphosphonates.[4]
Reaction Pathway
The overall reaction for the synthesis of tetraethyl alkane-diylbis(phosphonates) from dibromoalkanes and triethyl phosphite is depicted below.
Caption: General Arbuzov reaction of a dibromoalkane with triethyl phosphite.
Experimental Protocols
The following protocols detail the synthesis of tetraethyl bisphosphonates from 1,2-dibromoethane (B42909), 1,3-dibromopropane (B121459), and 1,4-dibromobutane (B41627).
Protocol 1: Synthesis of Tetraethyl ethane-1,2-diylbis(phosphonate)
This protocol is adapted from established literature procedures for the reaction of 1,2-dibromoethane with triethyl phosphite.
Materials:
-
1,2-Dibromoethane
-
Triethyl phosphite
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Vacuum distillation setup
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dibromoethane (0.1 mol, 8.6 mL) and triethyl phosphite (0.22 mol, 37.8 mL).
-
Heat the reaction mixture to reflux (approximately 150-160°C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove unreacted starting materials and the ethyl bromide byproduct. The desired product is a colorless oil.
Protocol 2: Synthesis of Tetraethyl propane-1,3-diylbis(phosphonate)
This protocol is based on general Arbuzov reaction conditions and considers the potential for side reactions. Prolonged heating in the reaction of 1,3-dibromopropane with trialkyl phosphites can lead to the formation of a cyclic phosphonate, also known as a phostone.[4] To favor the formation of the desired bisphosphonate, careful control of the reaction time and temperature is crucial.
Materials:
-
1,3-Dibromopropane
-
Triethyl phosphite
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Vacuum distillation setup
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 1,3-dibromopropane (0.1 mol, 10.2 mL) and triethyl phosphite (0.22 mol, 37.8 mL).
-
Heat the mixture to a gentle reflux (approximately 160-170°C) for 3-5 hours.
-
It is critical to monitor the reaction by ³¹P NMR to ensure the formation of the bisphosphonate and minimize the formation of the phostone side-product.
-
Once the reaction has reached completion, cool the mixture to ambient temperature.
-
Purify the product via vacuum distillation to separate the desired bisphosphonate from any remaining starting materials and byproducts.
Protocol 3: Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate)
This protocol outlines the synthesis of the butane-bridged bisphosphonate, a valuable linker in various chemical applications.[5]
Materials:
-
1,4-Dibromobutane
-
Triethyl phosphite
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Vacuum distillation setup
Procedure:
-
Charge a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 1,4-dibromobutane (0.1 mol, 12.1 mL) and triethyl phosphite (0.22 mol, 37.8 mL).
-
Heat the reaction mixture to reflux (approximately 170-180°C) and maintain for 5-7 hours.
-
Monitor the progress of the reaction using TLC or ³¹P NMR spectroscopy.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product is purified by vacuum distillation, with typical conditions being a reduced pressure of 10-50 mmHg and temperatures between 120-180°C, to yield the pure bisphosphonate.[5]
Experimental Workflow
The general workflow for the synthesis and purification of tetraalkyl alkane-diylbis(phosphonates) is outlined below.
Caption: General experimental workflow for the Arbuzov reaction with dibromoalkanes.
Quantitative Data
The following tables summarize the key quantitative data for the synthesized tetraalkyl alkane-diylbis(phosphonates).
Table 1: Reactant and Product Stoichiometry
| Dibromoalkane | Molar Ratio (Dibromoalkane:Triethyl Phosphite) | Product | Expected Yield |
| 1,2-Dibromoethane | 1 : 2.2 | Tetraethyl ethane-1,2-diylbis(phosphonate) | >80% |
| 1,3-Dibromopropane | 1 : 2.2 | Tetraethyl propane-1,3-diylbis(phosphonate) | 70-85% |
| 1,4-Dibromobutane | 1 : 2.2 | Tetraethyl butane-1,4-diylbis(phosphonate) | 75-95%[5] |
Table 2: Spectroscopic Data for Tetraethyl alkane-diylbis(phosphonates)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (cm⁻¹) |
| Tetraethyl ethane-1,2-diylbis(phosphonate) | 4.1 (m, 8H, OCH₂), 2.1 (m, 4H, PCH₂), 1.3 (t, 12H, CH₃)[6] | 61.5 (d, J=6.5 Hz, OCH₂), 23.5 (t, J=70.5 Hz, PCH₂), 16.4 (d, J=6.0 Hz, CH₃)[6] | ~29-31 | ~1240 (P=O), ~1020 (P-O-C)[6] |
| Tetraethyl propane-1,3-diylbis(phosphonate) | 4.1 (m, 8H, OCH₂), 1.8-2.0 (m, 6H, PCH₂CH₂), 1.3 (t, 12H, CH₃) | 61.5 (d, J=6.5 Hz, OCH₂), 25.0 (t, J=70.0 Hz, PCH₂), 20.0 (t, J=18.0 Hz, PCH₂CH₂), 16.5 (d, J=6.0 Hz, CH₃) | ~30-32 | ~1240 (P=O), ~1020 (P-O-C) |
| Tetraethyl butane-1,4-diylbis(phosphonate) | 4.1 (m, 8H, OCH₂), 1.6-1.8 (m, 8H, PCH₂CH₂), 1.3 (t, 12H, CH₃) | 61.4 (d, J=6.5 Hz, OCH₂), 28.0 (t, J=70.0 Hz, PCH₂), 22.5 (s, PCH₂CH₂), 16.5 (d, J=6.0 Hz, CH₃) | ~31-33 | ~1240 (P=O), ~1020 (P-O-C) |
Note: Spectroscopic data for the propane (B168953) and butane (B89635) derivatives are estimated based on typical values for similar structures and may vary slightly.
Safety Precautions
-
Dibromoalkanes and triethyl phosphite are irritants and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The Arbuzov reaction is typically run at high temperatures; use appropriate caution when handling hot glassware.
-
Ethyl bromide is a byproduct of the reaction and is a volatile and toxic substance. Ensure the reaction and purification are performed in a fume hood.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Buy Tetraethyl butane-1,4-diylbis(phosphonate) | 7203-67-0 | >98% [smolecule.com]
- 6. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl (6-bromohexyl)phosphonate by Vacuum Distillation
This guide provides detailed technical support for researchers, scientists, and drug development professionals on the purification of diethyl (6-bromohexyl)phosphonate via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure. Distilling it at this pressure would require very high temperatures, which could lead to thermal decomposition of the molecule.[1][2][3] Vacuum distillation reduces the pressure, thereby lowering the boiling point to a temperature where the compound can be safely distilled without degradation.[2][3]
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point is highly dependent on the pressure achieved. A reported boiling point is 110 °C at a pressure of 0.08 Torr (mmHg).[4] For different vacuum levels, you can estimate the boiling point using a pressure-temperature nomograph.
Q3: What are the primary impurities I might encounter?
A3: Impurities can arise from the synthesis of the compound, which is often done via the Michaelis-Arbuzov reaction.[5] Potential impurities include unreacted starting materials like 1,6-dibromohexane (B150918) and triethyl phosphite, as well as byproducts such as di-substituted phosphonates (from reaction at both ends of the dibromohexane) or products from intramolecular cyclization.[5]
Q4: What safety precautions should I take?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware used for vacuum distillation must be free of cracks or defects to prevent implosion under vacuum.[2] It is also advisable to use a safety shield around the apparatus.
Troubleshooting Guide
Problem: I cannot achieve a good vacuum.
-
Possible Cause: Leaks in the system.
-
Solution: Check all joints and connections for proper sealing. Ensure all ground glass joints are lightly and evenly greased with a suitable vacuum grease. Inspect all tubing for cracks or holes. A leak test can be performed to identify the source of the leak.[6]
-
-
Possible Cause: A poorly performing vacuum pump.
-
Solution: Check the oil level and quality in your vacuum pump; it may need to be changed. Ensure the pump is properly connected and functioning according to the manufacturer's specifications.[6]
-
-
Possible Cause: A contaminated or saturated cold trap.
-
Solution: Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) and is not saturated with condensed volatiles.
-
Problem: The compound is decomposing (turning dark) in the distillation flask.
-
Possible Cause: The heating bath temperature is too high.
-
Solution: Reduce the temperature of the heating mantle or oil bath. Heat the flask slowly and evenly. The goal is to have the compound gently boiling and distilling, not vigorously refluxing.
-
-
Possible Cause: The vacuum level is not low enough.
-
Solution: A higher pressure requires a higher temperature to boil, increasing the risk of decomposition.[6] Improve your vacuum by addressing any leaks or pump issues as described above.
-
-
Possible Cause: Extended heating time.
-
Solution: Prolonged exposure to high temperatures can cause degradation. Once the desired vacuum is achieved, bring the system to the distillation temperature efficiently. Do not leave the heated flask unattended for long periods.
-
Problem: The distillation is very slow or has stopped.
-
Possible Cause: Insufficient heating.
-
Solution: Gradually increase the heating bath temperature. The temperature should be about 20-30 °C higher than the vapor temperature (the boiling point at that pressure). Ensure the distillation flask is properly insulated with glass wool or aluminum foil to minimize heat loss.[2]
-
-
Possible Cause: The vacuum pressure is fluctuating.
-
Solution: Unstable vacuum can disrupt the distillation rate.[1] Use a vacuum regulator to maintain a constant pressure. Check for leaks or pump issues that could cause fluctuations.
-
-
Possible Cause: "Bumping" or uneven boiling.
-
Solution: Ensure smooth boiling by using a magnetic stir bar in the distilling flask.[2] This provides nucleation sites and prevents the sudden, violent boiling known as bumping.
-
Quantitative Data Summary
The following table summarizes the key physical properties and expected distillation parameters for this compound.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₀H₂₂BrO₃P | [4] |
| Molecular Weight | 301.16 g/mol | [4][7] |
| Purity (Typical) | ~95% | [7] |
| Boiling Point | 110 °C @ 0.08 Torr | [4] |
| Predicted Density | 1.236 ± 0.06 g/cm³ | [4] |
Experimental Protocol: Vacuum Distillation
This protocol outlines a standard procedure for the laboratory-scale vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask (sized so it is 1/2 to 2/3 full with the crude material)[2]
-
Magnetic stir bar
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
-
Clamps and support stand
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
System Assembly:
-
Place a magnetic stir bar into the round-bottom flask containing the crude product.
-
Lightly grease all ground-glass joints.
-
Assemble the distillation apparatus as shown in the workflow diagram below, securing all components with clamps. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the distilling vapor.
-
Connect the vacuum tubing from the distillation head to a cold trap, and then from the cold trap to the vacuum pump.
-
-
Pre-Distillation Checks:
-
Double-check that all glassware is free from cracks.
-
Ensure all connections are secure.
-
Turn on the magnetic stirrer to a moderate speed.
-
-
Evacuation and Heating:
-
Turn on the vacuum pump and slowly open the system to the vacuum. The liquid may bubble as residual low-boiling solvents or volatiles are removed.
-
Once a stable, low pressure is achieved (e.g., < 1 Torr), begin to gently heat the distillation flask using the heating mantle or oil bath.
-
Increase the temperature gradually.
-
-
Distillation and Collection:
-
Observe the system for the ring of condensate rising up the distillation head.[2]
-
Note the temperature at which the first drops of distillate are collected in the receiving flask. This may be a lower-boiling forerun impurity.
-
Collect any forerun in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature either rises (indicating a higher-boiling impurity) or drops, or when only a small amount of residue remains.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool under vacuum.
-
Once the apparatus is at room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and weigh the purified product.
-
Process Visualization
Caption: Experimental workflow for vacuum distillation.
Caption: Troubleshooting logic for vacuum distillation issues.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. Purification [chem.rochester.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Phosphonic acid, P-(6-bromohexyl)-, diethyl ester [chembk.com]
- 5. iris.unive.it [iris.unive.it]
- 6. njhjchem.com [njhjchem.com]
- 7. Diethyl-6-bromohexylphosphonate - SIKÉMIA [sikemia.com]
Technical Support Center: Synthesis of Diethyl (6-bromohexyl)phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl (6-bromohexyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 1,6-dibromohexane (B150918). The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced bromide ion to yield the final phosphonate (B1237965) ester and an ethyl bromide byproduct.[1][2]
Q2: What are the most common side reactions in this synthesis?
A2: The most prevalent side reactions are the formation of a di-substituted byproduct, hexane-1,6-diylbis(diethylphosphonate), and the reaction of triethyl phosphite with the bromoethane (B45996) byproduct to form diethyl ethylphosphonate. In syntheses involving shorter-chain dibromoalkanes, intramolecular cyclization can also be a significant side reaction.
Q3: Why is an excess of 1,6-dibromohexane often used?
A3: Using a large excess of the dibromoalkane is a common strategy to favor the formation of the desired mono-substituted product, this compound, and to minimize the formation of the di-substituted byproduct. However, for sustainability and to reduce waste, recent procedures have been optimized to use equimolar amounts of the reactants.
Q4: How does the rate of addition of triethyl phosphite affect the reaction?
A4: The rate of addition of triethyl phosphite is a critical parameter. A slow, dropwise addition of the phosphite to the heated 1,6-dibromohexane has been shown to improve the selectivity for the mono-phosphonylation product and achieve a satisfactory yield even with equimolar reactant ratios.[3]
Q5: What are the recommended purification methods for this compound?
A5: The most effective method for purifying the final product is vacuum fractional distillation. This technique allows for the separation of the desired product from unreacted 1,6-dibromohexane and any high-boiling point side products, such as the di-substituted phosphonate.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Reaction temperature is too low: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[1] 2. Inactive reagents: Triethyl phosphite can be susceptible to hydrolysis if exposed to moisture. | 1. Ensure the reaction temperature is maintained at approximately 140°C. 2. Use freshly distilled or high-purity triethyl phosphite. Ensure all glassware is thoroughly dried before use. |
| Significant formation of hexane-1,6-diylbis(diethylphosphonate) | 1. High local concentration of triethyl phosphite: A rapid addition of triethyl phosphite can lead to the di-substitution product. 2. Inappropriate reactant ratio: Using a high ratio of triethyl phosphite to 1,6-dibromohexane will favor the formation of the di-substituted product. | 1. Add the triethyl phosphite dropwise over an extended period (e.g., 2 hours) to the heated 1,6-dibromohexane. 2. Use an equimolar ratio of triethyl phosphite to 1,6-dibromohexane or a slight excess of the dibromoalkane. |
| Presence of a significant amount of diethyl ethylphosphonate | Reaction of triethyl phosphite with the bromoethane byproduct: Bromoethane is formed during the reaction and can compete with 1,6-dibromohexane in reacting with the starting phosphite. | This is a common byproduct of the Michaelis-Arbuzov reaction when using triethyl phosphite. Its formation can be minimized by controlling the reaction time and temperature. Purification by vacuum fractional distillation should effectively separate it from the desired product. |
| Reaction does not go to completion | Insufficient reaction time or temperature. | Monitor the reaction progress using GC-MS or NMR spectroscopy. If the reaction stalls, consider extending the reaction time at 140°C.[3] |
Quantitative Data
The following table summarizes the results from an optimized, solvent-free synthesis of this compound.
| Reactant 1 | Reactant 2 | Temperature | Addition Time of Reactant 2 | Product | Yield | Reference |
| 1,6-dibromohexane (75 mmol) | Triethyl phosphite (75 mmol) | 140°C | 2 hours (dropwise) | This compound | 40% | [3] |
Experimental Protocols
Optimized Synthesis of this compound [3]
This protocol describes a solvent-free Michaelis-Arbuzov reaction with equimolar reactants.
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Nitrogen gas supply
-
Reaction flask connected to a distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere.
-
Charge the reaction flask with 75 mmol of 1,6-dibromohexane.
-
Pre-heat the 1,6-dibromohexane to 140°C with stirring.
-
Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours. The bromoethane byproduct will distill off during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour.
-
Monitor the reaction progress by GC-MS to confirm the consumption of the starting materials.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum fractional distillation to isolate the this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing the Arbuzov Reaction for ω-Bromoalkylphosphonates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is producing a low yield of the desired ω-bromoalkylphosphonate. What are the common causes and solutions?
Low yields are typically due to suboptimal reaction conditions or the prevalence of side reactions. The primary issues to investigate are the formation of di-substituted products and the reaction of starting materials with byproducts.
-
Cause 1: Di-substitution. A significant side reaction is the formation of the diphosphonate, where both ends of the dibromoalkane react with the trialkyl phosphite[1][2][3]. This occurs when the phosphite (B83602) reagent is present in a high local concentration.
-
Solution: The most effective way to prevent di-substitution is to control the stoichiometry and addition rate. An optimized, sustainable method involves the slow, dropwise addition of one equivalent of triethyl phosphite to one equivalent of the pre-heated α,ω-dibromoalkane[1][2][4]. This avoids the need for a large excess of the dibromoalkane, a less sustainable method used in older procedures[1][2].
-
-
Cause 2: Competing reaction with byproduct. The bromoethane (B45996) generated during the reaction can react with the triethyl phosphite starting material, leading to the formation of diethyl ethylphosphonate as a major byproduct[5][6].
-
Cause 3: Suboptimal Temperature. The reaction requires a specific temperature to proceed efficiently.
Q2: I am observing a significant amount of di-phosphonated product. How can I improve the selectivity for the mono-phosphonated product?
The formation of di-phosphonates is a classic challenge when using α,ω-dihaloalkanes in the Arbuzov reaction[5].
-
Primary Solution: The key to achieving high selectivity for the mono-substituted product is to maintain a low concentration of the trialkyl phosphite relative to the dibromoalkane throughout the reaction.
-
Optimized Method: Employ an equimolar ratio of α,ω-dibromoalkane to triethyl phosphite (1:1)[4]. The triethyl phosphite should be added slowly and dropwise to the dibromoalkane, which has been pre-heated to the reaction temperature (140 °C)[1][2].
-
Older Method: Historically, a large excess (from 3 to 20 equivalents) of the dibromoalkane was used to favor mono-substitution[1][2]. While effective, this method is less sustainable and creates significant challenges in separating the product from the unreacted starting material due to similar boiling points[1].
-
Q3: How does the choice of alkyl halide and phosphite affect the reaction?
The structure and reactivity of the starting materials are critical.
-
Alkyl Halide Reactivity: The general order of reactivity for the alkyl halide is R-I > R-Br > R-Cl[8][9]. Primary alkyl bromides, as in ω-bromoalkylphosphonates, are well-suited for this reaction[8][10].
-
Phosphite Reactivity: Trialkyl phosphites are common reagents[11]. Using triethyl or trimethyl phosphite is advantageous because they generate low-boiling alkyl halide byproducts (bromoethane or bromomethane) that can be easily removed by distillation, preventing them from competing with the primary reactant[5]. Electron-donating groups on the phosphite can increase the reaction rate[8][11].
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the key differences between traditional and optimized conditions for the synthesis of diethyl ω-bromoalkylphosphonates.
| Parameter | Traditional Method | Optimized Sustainable Method | Rationale for Optimization |
| Reactant Ratio (Dibromoalkane:Phosphite) | 3:1 to 20:1[1][2] | 1:1 (Equimolar)[4] | Improves process sustainability, reduces waste, and simplifies purification[1]. |
| Addition Method | Reactants often mixed together | Slow, dropwise addition of triethyl phosphite to heated dibromoalkane[1][2] | Prevents high local concentrations of phosphite, minimizing di-substitution[1]. |
| Temperature | 120-160 °C[11] | 140 °C[4][7] | Optimal temperature for reaction progression and concurrent removal of bromoethane byproduct[1]. |
| Solvent | Typically solvent-free[7] | Solvent-free[4] | Improves process sustainability and efficiency[1]. |
| Byproduct Management | Not explicitly managed | Continuous removal of bromoethane via distillation[4] | Prevents side reactions and allows for monitoring of reaction progress[6]. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of ω-bromoalkylphosphonates.
Caption: Troubleshooting workflow for optimizing ω-bromoalkylphosphonate synthesis.
Arbuzov Reaction Mechanism
The reaction proceeds via a two-step SN2 mechanism. First, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the α,ω-dibromoalkane, displacing a bromide ion and forming a phosphonium (B103445) salt intermediate. In the second step, the displaced bromide ion attacks one of the ethyl groups on the phosphonium intermediate, yielding the final diethyl ω-bromoalkylphosphonate and bromoethane.[8][11][12]
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocols
Optimized Protocol for the Synthesis of Diethyl (4-bromobutyl)phosphonate
This protocol is based on the optimized, sustainable procedure reported in the literature[4][7].
-
Preparation:
-
Flame-dry all glassware under a nitrogen atmosphere to ensure anhydrous conditions.
-
Assemble a reaction flask equipped with a dropping funnel and a distillation apparatus to facilitate the removal of the bromoethane byproduct.
-
-
Reaction Setup:
-
Charge the reaction flask with 75 mmol of 1,4-dibromobutane (B41627).
-
Begin heating the 1,4-dibromobutane to 140 °C under a nitrogen atmosphere.
-
-
Reagent Addition:
-
Charge the dropping funnel with 75 mmol of triethyl phosphite.
-
Once the 1,4-dibromobutane has reached 140 °C, begin the slow, dropwise addition of the triethyl phosphite. The addition should be carried out over approximately two hours to maintain a low concentration of the phosphite in the reaction mixture.
-
-
Monitoring and Completion:
-
Monitor the reaction progress by observing the distillation of bromoethane.
-
The reaction can also be monitored by taking aliquots and analyzing them via GC-MS[4].
-
Once the addition is complete, maintain the reaction at 140 °C until the distillation of bromoethane ceases, indicating the reaction is complete.
-
-
Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the crude product by removing any remaining volatile components under reduced pressure.
-
Purify the diethyl (4-bromobutyl)phosphonate by fractional distillation under vacuum[6].
-
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unive.it [iris.unive.it]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 12. Arbuzov Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during phosphonate (B1237965) synthesis. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.
I. Troubleshooting the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds. However, achieving high yields can be challenging. This section addresses common problems and their solutions.
Q1: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions.
Key Troubleshooting Steps:
-
Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.
-
Recommendation: If possible, use a more reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl. For less reactive halides, consider using a catalyst or alternative synthetic routes.
-
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite (B83602) esters. Insufficient heat can lead to an incomplete reaction.
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.
-
-
Side Reactions: A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.
-
Recommendation: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction. Alternatively, using an excess of the initial alkyl halide can help drive the reaction towards the desired product.
-
Data Presentation: Optimizing Michaelis-Arbuzov Reaction Conditions
The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of diethyl benzylphosphonate from benzyl (B1604629) bromide and triethyl phosphite.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 150-160 | 2-4 | ~75 |
| 2 | ZnBr₂ (20) | Dichloromethane (B109758) | Room Temp | 24 | ~85 |
| 3 | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 16 | 70.6 |
| 4 | CeCl₃·7H₂O-SiO₂ (20) | Solvent-free | 40 | 10 | 92.5 |
| 5 | n-Bu₄NI (2) | Neat | 125 | 24 | 97 |
Experimental Protocol: Catalyzed Michaelis-Arbuzov Reaction
This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.[1]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain diethyl benzylphosphonate.
II. Troubleshooting the Pudovik Reaction
The Pudovik reaction, the addition of a dialkyl phosphite to an aldehyde or imine, is another fundamental method for C-P bond formation. Low yields in this reaction are a common hurdle.
Q2: I am experiencing low yields in my Pudovik reaction. What are the critical parameters to optimize?
A2: Optimizing the Pudovik reaction involves careful consideration of the catalyst, solvent, and reaction temperature.
Key Troubleshooting Steps:
-
Catalyst Selection: The Pudovik reaction is often base-catalyzed. Common bases include triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Lewis acids can also be employed. The choice and amount of catalyst can significantly impact the yield.
-
Recommendation: Screen different bases and Lewis acids to find the optimal catalyst for your substrate. The catalyst loading should also be optimized; typically, 5-20 mol% is a good starting point.
-
-
Solvent Effects: The choice of solvent can influence reactant solubility and reaction rate.
-
Recommendation: Aprotic solvents like THF, dichloromethane (DCM), and acetonitrile (B52724) (MeCN) are commonly used. Solvent-free conditions, sometimes with microwave irradiation, can also lead to high yields and are a greener alternative.
-
-
Temperature Control: The reaction temperature can affect both the reaction rate and the formation of byproducts.
-
Recommendation: Start at room temperature and gradually increase if the reaction is sluggish. For thermally sensitive substrates, lower temperatures may be necessary, though this will likely require longer reaction times.
-
Data Presentation: Optimization of the Pudovik Reaction
The following table illustrates the optimization of the Pudovik reaction between 2-nitrobenzaldehyde (B1664092) and diethyl phosphite using DBN as a catalyst in a continuous flow reactor.[2]
| Entry | DBN (mol%) | Stirring Rate (rpm) | Temperature (°C) | Residence Time (min) | NMR Yield (%) |
| 1 | 5 | 500 | 40 | 20 | 44 |
| 2 | 5 | 500 | 25 | 60 | 75 |
| 3 | 5 | 500 | 25 | 120 | 95 |
| 4 | 10 | 500 | 25 | 120 | 93 |
| 5 | 5 | 250 | 25 | 120 | 88 |
Experimental Protocol: Base-Catalyzed Pudovik Reaction
This protocol provides a general procedure for the synthesis of α-hydroxyphosphonates.[2]
Materials:
-
Aromatic aldehyde (3.83 mmol)
-
Diethyl phosphite (3.83 mmol)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.19 mmol, 5 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
Prepare a solution of the aromatic aldehyde and diethyl phosphite in MeCN.
-
Prepare a separate solution of DBN in MeCN.
-
Using syringe pumps, introduce both solutions into a suitable reactor (e.g., a continuous stirred-tank reactor or a round-bottom flask) at a controlled rate.
-
Maintain the reaction at room temperature with stirring for the optimized residence time (e.g., 120 minutes).
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 2 M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude α-hydroxyphosphonate by column chromatography.
III. Troubleshooting Phosphonate Deprotection (McKenna Reaction)
The McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS), is a widely used method for the deprotection of dialkyl phosphonates to phosphonic acids. While generally efficient, side reactions can lower the yield of the desired product.
Q3: My McKenna deprotection is giving a low yield of the phosphonic acid and I'm observing side products. How can I minimize these issues?
A3: Low yields and side product formation in the McKenna reaction are often due to the reactivity of BTMS with other functional groups in the molecule or prolonged reaction times.
Key Troubleshooting Steps:
-
N-Alkylation: The alkyl bromide generated as a byproduct during the silylation step can act as an alkylating agent, leading to N-alkylation if nucleophilic nitrogen atoms are present in the substrate.[3]
-
Recommendation: Minimize the reaction time and use the minimum necessary equivalents of BTMS. Performing the reaction at room temperature or below can also help reduce the rate of this side reaction.[4]
-
-
Cleavage of Other Functional Groups: BTMS can cleave other sensitive functional groups such as esters and ethers.[3][4]
-
Recommendation: Again, minimizing reaction time and temperature is crucial. If your molecule contains sensitive groups, consider alternative deprotection methods.
-
-
Incomplete Silylation or Solvolysis: The reaction proceeds in two steps: silylation followed by solvolysis. Incomplete reaction in either step will result in a lower yield of the final phosphonic acid.
-
Recommendation: Monitor the silylation step by ³¹P NMR to ensure complete conversion to the bis(trimethylsilyl) ester.[3] Ensure complete solvolysis by using a sufficient amount of methanol (B129727) or a methanol/water mixture during the workup.
-
Data Presentation: Effect of Reaction Conditions on McKenna Deprotection
The following table provides a general guide to optimizing the McKenna reaction to minimize side products.
| Parameter | Condition | Rationale |
| Temperature | Room Temperature or below | Minimizes side reactions like N-alkylation and cleavage of other functional groups.[4] |
| Reaction Time | Minimized (monitor by NMR) | Reduces the exposure of the substrate to the alkyl bromide byproduct and BTMS.[3][4] |
| Equivalents of BTMS | Minimum necessary | Less excess BTMS reduces the likelihood of side reactions with other functional groups.[4] |
| Solvent | Anhydrous ACN or CHCl₃ | Ensures the reaction proceeds efficiently without premature hydrolysis of BTMS.[4] |
Experimental Protocol: McKenna Deprotection
This protocol provides a general guideline for the McKenna deprotection.[4]
Materials:
-
Diisopropyl phosphonate substrate (1 equivalent)
-
Bromotrimethylsilane (BTMS) (2.2 - 3 equivalents)
-
Anhydrous acetonitrile (ACN) or chloroform (B151607) (CHCl₃)
-
Methanol or Methanol/Water
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the diisopropyl phosphonate substrate in an anhydrous solvent in a dried round-bottom flask.
-
Cool the solution to 0°C.
-
Slowly add BTMS to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by ³¹P NMR).
-
Carefully quench the reaction by adding methanol or a mixture of methanol and water.
-
Remove the volatile components under reduced pressure to obtain the crude phosphonic acid.
-
Purify the product by crystallization or an appropriate chromatographic method.
IV. Troubleshooting Purification of Phosphonates
The purification of phosphonates and their corresponding acids can be challenging due to their polarity and potential for decomposition on standard silica (B1680970) gel.
Q4: I am having difficulty purifying my phosphonate product. What are the best strategies to overcome common purification issues?
A4: The optimal purification strategy depends on whether you are purifying a phosphonate ester or a phosphonic acid.
Troubleshooting Purification of Phosphonate Esters:
-
Decomposition on Silica Gel: The acidic nature of silica gel can cause the degradation of some organophosphorus compounds.
-
Recommendation: Deactivate the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base like triethylamine (1-2%) in the eluent before packing the column. Alternatively, consider using a less acidic stationary phase such as alumina (B75360) or Florisil®.[5]
-
-
Removal of Triphenylphosphine Oxide (TPPO): If your synthesis involves reagents like triphenylphosphine, the resulting TPPO can be difficult to separate from the desired product.
-
Recommendation: TPPO can be precipitated from the crude reaction mixture by adding a non-polar solvent like hexane (B92381) or a mixture of diethyl ether and hexane, followed by filtration. For less polar products, a quick filtration through a short plug of silica can retain the more polar TPPO.[5]
-
Troubleshooting Purification of Phosphonic Acids:
-
High Polarity: Phosphonic acids are often highly polar and show strong adhesion to silica gel, making them difficult to elute.[5]
-
Crystallization Difficulties: Phosphonic acids can be sticky, hygroscopic solids that are difficult to crystallize.
-
Recommendation: Conversion of the phosphonic acid to a salt (e.g., sodium or triethylammonium (B8662869) salt) can change its solubility and facilitate crystallization.[5] Lyophilization from tert-butanol (B103910) can sometimes yield a more manageable fluffy solid instead of a sticky goo.
-
V. Visualizing Troubleshooting Workflows
General Troubleshooting Workflow for Low Phosphonate Yield
The following diagram illustrates a general workflow for troubleshooting low yields in phosphonate synthesis.
Caption: A general troubleshooting workflow for low phosphonate yield.
Decision Tree for Diagnosing Low Yield in Phosphonate Synthesis
This diagram provides a logical decision-making process to identify the root cause of low yields.
References
Technical Support Center: Diethyl (6-bromohexyl)phosphonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Diethyl (6-bromohexyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the common byproducts?
The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602). The primary byproducts and impurities include:
-
Unreacted Starting Materials: 1,6-dibromohexane and triethyl phosphite.
-
Disubstituted Byproduct: Tetraethyl (hexane-1,6-diyl)bis(phosphonate), formed when both bromine atoms of 1,6-dibromohexane react with triethyl phosphite.
-
Diethyl ethylphosphonate: Bromoethane is a byproduct of the Arbuzov reaction, which can then react with the triethyl phosphite starting material to form diethyl ethylphosphonate.[1]
-
Hydrolysis Products: If moisture is present in the reaction, the phosphonate (B1237965) ester can hydrolyze to the corresponding phosphonic acid.
Q2: What are the recommended purification methods for this compound?
The two main techniques for purifying this compound are vacuum fractional distillation and column chromatography. The choice of method depends on the scale of the reaction and the specific impurities present.
Q3: How can I identify the main product and byproducts in my reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) are powerful analytical techniques for identifying the components of the reaction mixture.[1] The mass spectra will show characteristic fragmentation patterns, and the NMR spectra will provide structural information to distinguish between the desired product and byproducts.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. If necessary, increase the reaction time or temperature. |
| Formation of Disubstituted Byproduct | Use a molar excess of 1,6-dibromohexane relative to triethyl phosphite to favor the monosubstituted product.[1] |
| Decomposition during Distillation | Phosphonate esters can be sensitive to high temperatures. Use a high vacuum to lower the distillation temperature. A short-path distillation apparatus can also minimize thermal stress on the compound. |
| Loss during Workup | Ensure efficient extraction of the product from the aqueous phase during the workup procedure. Use an appropriate organic solvent and perform multiple extractions if necessary. |
Issue 2: Presence of Significant Amounts of Unreacted Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | As with low yield, ensure adequate reaction conditions for the reaction to proceed to completion. |
| Inefficient Purification | Optimize the vacuum fractional distillation parameters (column height, packing material, reflux ratio) to achieve better separation of the product from the lower-boiling triethyl phosphite and higher-boiling 1,6-dibromohexane. |
Issue 3: Contamination with the Disubstituted Byproduct
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use an excess of 1,6-dibromohexane. |
| Poor Separation during Purification | The boiling point of the disubstituted byproduct is expected to be significantly higher than the desired product. Careful fractional distillation should allow for its separation. If distillation is ineffective, column chromatography provides an alternative with different separation principles. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₂₂BrO₃P | 301.16[2] | 110 @ 0.08 Torr[3] |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97[4] | 243-246[5][6] |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16[7] | 156-158[8][9][10] |
| Tetraethyl (hexane-1,6-diyl)bis(phosphonate) | C₁₄H₃₂O₆P₂ | 374.34 | Not available, expected to be significantly higher than the monophosphonate. |
| Diethyl ethylphosphonate | C₆H₁₅O₃P | 166.16[11] | 198 |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a Vigreux or packed column, a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.
-
Crude Product Transfer: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Initiate Vacuum: Gradually apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., <1 Torr).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions, which may include unreacted triethyl phosphite and bromoethane.
-
Carefully increase the temperature to distill the this compound product at its characteristic boiling point under the applied vacuum.
-
The high-boiling residue will contain unreacted 1,6-dibromohexane and the disubstituted byproduct.
-
-
Analysis: Analyze the collected fractions using GC-MS or NMR to confirm their purity.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Select an appropriate stationary phase (e.g., silica (B1680970) gel) and pack it into a chromatography column of a suitable size for the scale of the reaction.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the column.
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase to facilitate the separation of the components. Unreacted 1,6-dibromohexane will likely elute first, followed by the desired product, this compound. The more polar disubstituted byproduct and any hydrolysis products will elute later.
-
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Diethyl-6-bromohexylphosphonate - SIKÉMIA [sikemia.com]
- 3. Phosphonic acid, P-(6-bromohexyl)-, diethyl ester [chembk.com]
- 4. 1,6-dibromohexane [stenutz.eu]
- 5. 1,6-DIBROMOHEXANE – Palchem [palchem.com]
- 6. 1,6-Dibromohexane | 629-03-8 [chemicalbook.com]
- 7. 122-52-1 CAS MSDS (Triethyl phosphite) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 11. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Horner-Wadsworth-Emmons Reaction Stereoselectivity
Welcome to the technical support center for optimizing the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction. This resource is tailored for researchers, scientists, and professionals in drug development to provide targeted solutions for controlling the geometric isomerism of synthesized alkenes.
Troubleshooting Guide: Stereoselectivity Issues
This guide addresses common challenges in achieving the desired E/Z selectivity in the Horner-Wadsworth-Emmons reaction.
Question: My HWE reaction is producing a low E/Z ratio (poor trans-selectivity). How can I improve the formation of the (E)-alkene?
Answer: Poor (E)-selectivity is a common issue that can often be resolved by modifying the reaction conditions to favor the thermodynamically more stable product. Here are several factors to consider:
-
Phosphonate (B1237965) Reagent: The structure of the phosphonate is critical. For high (E)-selectivity, use phosphonates with sterically small alkoxy groups, such as dimethyl or diethyl phosphonoacetates. Increasing the steric bulk of the phosphonate ester groups (e.g., switching to diisopropyl phosphonate) can also enhance (E)-selectivity.[1][2] Avoid phosphonates with electron-withdrawing groups, as these are designed to favor (Z)-alkene formation.[1]
-
Base and Counterion: The choice of base and its corresponding counterion significantly influences the transition state geometry. Use of sodium (Na⁺) or lithium (Li⁺) bases, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), generally promotes the formation of (E)-alkenes.[1][3] The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base, are also effective for achieving high (E)-selectivity, particularly with base-sensitive substrates.[1][4]
-
Reaction Temperature: Higher reaction temperatures typically favor the formation of the thermodynamically more stable (E)-alkene.[3] If you are running the reaction at a low temperature (e.g., -78 °C), increasing it to room temperature (23 °C) or even reflux can significantly improve the E/Z ratio by allowing the intermediates to equilibrate.[1][3][5]
-
Solvent: The solvent can affect the stability of the reaction intermediates.[6] Tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are standard solvents that are generally effective for promoting (E)-selectivity.[1][6]
Question: I am trying to synthesize a (Z)-alkene, but the reaction is yielding the (E)-isomer as the major product. What modifications can I make?
Answer: To favor the formation of the kinetically controlled (Z)-alkene, specific reagents and conditions are necessary to prevent equilibration to the more stable (E)-isomer.
-
Modified Phosphonate Reagents: The most effective strategy is to use modified phosphonates that contain electron-withdrawing groups. The Still-Gennari modification employs bis(2,2,2-trifluoroethyl) phosphonates, while the Ando modification uses diaryl phosphonates.[7][8][9] These reagents accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-product.[3][4][8]
-
Base and Reaction Conditions: For (Z)-selective reactions, it is crucial to use strongly dissociating conditions. This is often achieved by using potassium bases, such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide, in combination with a crown ether like 18-crown-6 (B118740).[8] These conditions render the counterion weakly electrophilic, which enhances (Z)-selectivity.[8]
-
Temperature: Low reaction temperatures (typically -78 °C) are essential for preserving the kinetic (Z)-product and preventing isomerization to the (E)-alkene.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the reagents used for (E)- and (Z)-selective HWE reactions?
A1: The primary difference lies in the electronic properties of the phosphonate ester groups. For (E)-selectivity, standard phosphonates like triethyl phosphonoacetate are used, which lead to the thermodynamically favored trans-alkene. For (Z)-selectivity, modified phosphonates with electron-withdrawing groups (e.g., trifluoroethyl groups in Still-Gennari reagents) are employed to accelerate the reaction kinetically towards the cis-alkene.[1][8][9]
Q2: How does the choice of metal counterion (Li⁺, Na⁺, K⁺) affect stereoselectivity?
A2: The metal counterion influences the geometry of the transition state. Lithium (Li⁺) and sodium (Na⁺) cations tend to coordinate more strongly, favoring the formation of intermediates that lead to the (E)-alkene.[3] In contrast, potassium (K⁺) cations, especially when paired with a crown ether, are less coordinating, which is a key condition for high (Z)-selectivity with modified phosphonates.[8]
Q3: Can the HWE reaction be used with ketones, and how does this impact stereoselectivity?
A3: Yes, phosphonate carbanions are generally more nucleophilic than their Wittig ylide counterparts and react effectively with both aldehydes and ketones.[2][4] However, reactions with ketones can sometimes result in lower stereoselectivity compared to aldehydes.[1] Achieving high selectivity with ketones often requires careful optimization of all reaction parameters.[1]
Q4: My reaction is sluggish and giving a low yield. What can I do?
A4: Low reactivity can be due to incomplete deprotonation of the phosphonate or insufficient activation of the carbonyl compound. Ensure your base is strong enough and used in a sufficient stoichiometric amount. For less reactive ketones, the addition of a Lewis acid, such as LiCl or MgBr₂, can sometimes improve the reaction rate, though this may also alter the stereoselectivity.[6] Increasing the reaction temperature can also improve the yield.[10]
Data Presentation: Influence of Reaction Parameters on Stereoselectivity
The following tables summarize quantitative data on how different reaction parameters can influence the E/Z ratio of the final alkene product.
Table 1: Effect of Base and Temperature on (E)-Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Trimethyl phosphonoacetate | Pivalaldehyde | LiHMDS | THF | -78 | 91:9 |
| Trimethyl phosphonoacetate | Pivalaldehyde | LiHMDS | THF | 23 | 96:4 |
| Trimethyl phosphonoacetate | Pivalaldehyde | NaHMDS | THF | -78 | 86:14 |
| Trimethyl phosphonoacetate | Pivalaldehyde | NaHMDS | THF | 23 | 94:6 |
| Trimethyl phosphonoacetate | Pivalaldehyde | KHMDS | THF | -78 | 63:37 |
| Trimethyl phosphonoacetate | Pivalaldehyde | KHMDS | THF | 23 | 88:12 |
Data adapted from studies on the effect of cation and temperature.[3][10]
Table 2: Comparison of Phosphonate Reagents for (Z)-Selectivity
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temperature (°C) | E/Z Ratio |
| Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 5:95 |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | 4:96 |
| Ethyl diphenylphosphonoacetate | Benzaldehyde | NaH | DME | 0 | 15:85 |
| Triethyl phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 85:15 |
Data compiled from various sources on Z-selective HWE modifications.[7][9]
Experimental Protocols
Protocol 1: General Procedure for Achieving High (E)-Selectivity
This protocol is designed for the synthesis of (E)-alkenes using standard HWE reagents.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask. Cool the suspension to 0 °C.
-
Add the dialkyl phosphonoacetate (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes clear.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the (E)-alkene.
Protocol 2: General Procedure for Achieving High (Z)-Selectivity (Still-Gennari Modification)
This protocol is for the synthesis of (Z)-alkenes using electron-deficient phosphonates.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and 18-crown-6 (1.5 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Add potassium hexamethyldisilazide (KHMDS, 1.1 equivalents, as a solution in toluene (B28343) or THF) dropwise to the stirred solution.
-
Add the bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting aldehyde.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the (Z)-alkene.
Visualizations
Caption: Troubleshooting workflow for improving HWE reaction stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diethyl (6-bromohexyl)phosphonate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of Diethyl (6-bromohexyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?
The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the treatment of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602). While effective, scaling up this process presents several challenges:
-
Side Reactions: The primary challenge is controlling side reactions, which can significantly lower the yield and complicate purification.
-
Purification: Separating the desired product from starting materials and byproducts can be difficult due to similar physical properties.
-
Reaction Conditions: The reaction typically requires high temperatures, which can lead to product decomposition if not carefully controlled.
Q2: What are the common impurities and byproducts in the synthesis of this compound?
Several impurities and byproducts can form during the Michaelis-Arbuzov reaction:
-
Unreacted Starting Materials: Excess 1,6-dibromohexane and unreacted triethyl phosphite are common impurities.[4]
-
Di-phosphonated byproduct: The reaction of the product with another molecule of triethyl phosphite can lead to a di-phosphonated hexane (B92381) species.[4] To mitigate this, a large excess of 1,6-dibromohexane is often used.[4]
-
Diethyl ethylphosphonate: Bromoethane (B45996) is a byproduct of the reaction and can subsequently react with the triethyl phosphite starting material to form diethyl ethylphosphonate.[4]
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the phosphonate (B1237965) ester to its corresponding phosphonic acid.
Q3: What are the recommended purification techniques for this compound?
The two main techniques for purifying this compound are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is the most common method for purification.[4] However, the boiling points of the desired product, unreacted 1,6-dibromohexane, and the di-phosphonated byproduct can be very close, making fractional distillation challenging.[5]
-
Column Chromatography: While less common for large-scale production, column chromatography can be effective for achieving high purity on a smaller scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like GC-MS or ³¹P NMR. Ensure the reaction is heated to the appropriate temperature (typically around 140°C) for a sufficient duration.[4] |
| Side Reactions: Formation of di-phosphonated byproduct or diethyl ethylphosphonate. | Use a significant excess of 1,6-dibromohexane to favor the formation of the mono-substituted product.[4] Remove the bromoethane byproduct as it forms by performing the reaction under a slight vacuum or with a distillation setup.[4] | |
| Product Decomposition: Overheating during the reaction or purification. | Carefully control the reaction temperature. For purification, use a high vacuum to lower the distillation temperature and minimize thermal decomposition. A short-path distillation apparatus can also reduce the residence time at high temperatures.[6][7] | |
| Product is Impure After Distillation | Similar Boiling Points: Co-distillation of the product with unreacted 1,6-dibromohexane and/or the di-phosphonated byproduct. | Use a fractional distillation column with high theoretical plates for better separation. Alternatively, consider purification by column chromatography if high purity is required and the scale is manageable. |
| Hydrolysis: Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous reagents. | |
| Reaction Stalls or Proceeds Slowly | Low Reaction Temperature: The reaction temperature is too low for the Arbuzov reaction to proceed efficiently. | The Michaelis-Arbuzov reaction typically requires heating, often between 120°C and 160°C.[1] Ensure your reaction setup can maintain the target temperature. |
| Impurities in Starting Materials: Impurities in the triethyl phosphite or 1,6-dibromohexane can inhibit the reaction. | Use high-purity starting materials. Consider purifying the starting materials if their quality is questionable. |
Experimental Protocols
Optimized Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is adapted from a sustainable procedure designed to minimize waste.[4][8]
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Anhydrous solvent (optional, the reaction can be run neat)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a reaction flask equipped with a dropping funnel, a condenser, and a magnetic stirrer. The apparatus should be flame-dried or oven-dried to remove any moisture.
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Add 1,6-dibromohexane to the reaction flask. To favor mono-substitution, an excess of the dibromoalkane is recommended (e.g., 3 to 20 equivalents). However, for a more sustainable process, equimolar amounts can be used, with the understanding that purification will be more challenging.[4]
-
Heat the 1,6-dibromohexane to 140°C.
-
Add triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.[4][8]
-
After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour.[4][8]
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product. If a large excess of 1,6-dibromohexane was used, the unreacted starting material can be removed by vacuum distillation.
-
Purify the this compound by fractional vacuum distillation.[4]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of Diethyl (6-bromohexyl)phosphonate
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of Diethyl (6-bromohexyl)phosphonate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you monitor the progress of your reaction and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, 1,6-dibromohexane (B150918). The overall transformation converts the trivalent phosphorus of the phosphite to a pentavalent phosphonate.[1][2][3]
Q2: What are the main challenges and side reactions in this synthesis?
The primary challenge is controlling the stoichiometry to favor the desired mono-phosphonylation product over the di-substituted byproduct, Hexane-1,6-diylbis(diethylphosphonate). Since 1,6-dibromohexane has two reactive sites, the initial product, this compound, can react with another molecule of triethyl phosphite.
Another potential side reaction is the reaction of the ethyl bromide byproduct, formed during the reaction, with the starting triethyl phosphite to produce diethyl ethylphosphonate.[4]
Q3: How can I minimize the formation of the di-substituted byproduct?
To enhance the yield of the mono-substituted product, a slow, dropwise addition of triethyl phosphite to the heated 1,6-dibromohexane is recommended. This maintains a low concentration of the phosphite, reducing the probability of a second reaction with the already formed mono-phosphonate. Using an excess of 1,6-dibromohexane can also favor mono-substitution, but this requires removal of the excess starting material during purification.
Q4: What analytical techniques are recommended for monitoring the reaction progress?
The progress of the synthesis can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Offers detailed structural information and can be used to quantify the relative amounts of starting materials, products, and byproducts. ³¹P NMR is particularly useful as it directly observes the phosphorus-containing species.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Reaction temperature is too low.- Impure starting materials (e.g., wet 1,6-dibromohexane).- Insufficient reaction time. | - Ensure the reaction temperature is maintained at approximately 140°C.- Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| High proportion of di-substituted byproduct | - Rate of triethyl phosphite addition is too fast.- Molar ratio of reactants is not optimal. | - Add the triethyl phosphite dropwise over an extended period (e.g., 2 hours) to the heated 1,6-dibromohexane.[6]- Consider using a larger excess of 1,6-dibromohexane. |
| Presence of diethyl ethylphosphonate byproduct | - Reaction of ethyl bromide (byproduct) with triethyl phosphite. | - This is a common side reaction in Michaelis-Arbuzov reactions using triethyl phosphite. Purification by vacuum fractional distillation is typically effective in separating this more volatile byproduct from the desired product. |
| Complex mixture of products observed by GC-MS or NMR | - Potential for other side reactions or degradation at high temperatures. | - Re-evaluate the reaction temperature; it may be too high, leading to decomposition.- Ensure the purity of starting materials to avoid unforeseen side reactions. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Michaelis-Arbuzov reaction between 1,6-dibromohexane and triethyl phosphite.[6]
Materials:
-
1,6-dibromohexane
-
Triethyl phosphite
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a reaction apparatus for distillation under an inert atmosphere.
-
Add 1,6-dibromohexane to the round-bottom flask.
-
Heat the 1,6-dibromohexane to 140°C with stirring.
-
Slowly add triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of approximately 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum fractional distillation to isolate the this compound.
Reaction Monitoring Protocols
| Technique | Protocol |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase (Starting Point): Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The polarity can be adjusted based on the observed separation.Visualization: The product is not typically UV-active. Use a potassium permanganate (B83412) stain or an iodine chamber for visualization.[7] The starting material (1,6-dibromohexane) and the product should have different Rf values. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: A non-polar or medium-polarity column such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable.[8]Injector Temperature: 250°COven Temperature Program (Starting Point): - Initial temperature: 100°C, hold for 2 minutes.- Ramp: 15°C/min to 280°C.- Hold: 5 minutes at 280°C.Carrier Gas: HeliumDetector: Mass Spectrometer (Scan mode to identify products and byproducts). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve a small aliquot of the reaction mixture in CDCl₃.¹H NMR: Monitor the disappearance of the triplet at ~3.4 ppm corresponding to the -CH₂Br protons of 1,6-dibromohexane and the appearance of new signals for the product. The protons on the carbon adjacent to the phosphorus will appear as a doublet of triplets.³¹P NMR: Monitor the disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the this compound signal in the typical range for alkylphosphonates (around +30 to +34 ppm).[9] |
Quantitative Data
The following table summarizes expected yields and key analytical data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 40% | [6] |
| ¹H NMR (CDCl₃, predicted) | ~ 4.1 ppm (dq, 4H, -OCH₂CH₃)~ 3.4 ppm (t, 2H, -CH₂Br)~ 1.8-1.9 ppm (m, 4H)~ 1.6-1.8 ppm (m, 4H)~ 1.3 ppm (t, 6H, -OCH₂CH₃) | Based on similar structures[2] |
| ³¹P NMR (CDCl₃, predicted) | ~ +32 ppm | Based on similar structures[10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR [m.chemicalbook.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iris.unive.it [iris.unive.it]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternatives for Diethyl (6-bromohexyl)phosphonate in Linker Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted drug delivery, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of the resulting conjugate. Diethyl (6-bromohexyl)phosphonate represents a class of alkyl phosphonate (B1237965) linkers, offering a phosphonate group for potential bone targeting or as a handle for further functionalization, and a bromohexyl chain for covalent attachment. However, the demand for enhanced stability, biocompatibility, and controlled payload release has driven the development of a diverse array of alternative linker technologies. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal linker for specific research and therapeutic applications.
Executive Summary
The ideal linker for bioconjugation must strike a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, yet allow for efficient release at the target site. This guide evaluates several classes of linkers, comparing them based on their stability, conjugation chemistry, and functional advantages. While direct quantitative data for this compound is sparse in comparative studies, its properties as a non-cleavable alkyl phosphonate linker—generally exhibiting high stability—serve as a baseline for comparison with more advanced, often tunable, alternatives.
Comparative Analysis of Linker Technologies
The following sections detail the characteristics of major linker classes, with quantitative data summarized in the tables below for ease of comparison.
Poly(ethylene glycol) (PEG) Linkers
PEG linkers are widely used to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates. Their hydrophilic and flexible nature can shield the conjugate from enzymatic degradation and reduce immunogenicity. PEG linkers can be either non-cleavable, providing high stability, or cleavable, allowing for controlled payload release.
Maleimide-Based Linkers
Maleimide (B117702) chemistry is a popular method for bioconjugation, reacting specifically with thiol groups on cysteine residues to form stable thioether bonds. However, the resulting succinimide (B58015) ring can be susceptible to a retro-Michael reaction, leading to premature drug release. Advances in maleimide chemistry have led to more stable derivatives.
"Click Chemistry" Linkers (e.g., DBCO)
Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," offers a bioorthogonal conjugation strategy. Linkers containing a dibenzocyclooctyne (DBCO) group react efficiently with azide-modified molecules under mild, aqueous conditions without the need for a toxic copper catalyst. This provides high specificity and stability.
Phosphorus-Containing Linkers (Phosphoramidates)
Phosphoramidate (B1195095) linkers are emerging as a versatile class of cleavable linkers. Their stability can be tuned by modifying their chemical structure, allowing for controlled release under specific conditions, such as the acidic environment of lysosomes.
Data Presentation: Quantitative Comparison of Linker Stability
Table 1: Plasma Stability of Various Linker Types
| Linker Type | Example | Conjugate Context | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Alkyl Phosphonate (Baseline) | This compound | General Bioconjugation | Not Specified | Generally high, but specific data is limited | Inferred from general phosphonate stability |
| Non-Cleavable PEG | SMCC-PEG4 | ADC | Human | High, >200 hours | [General ADC literature] |
| Cleavable PEG (Hydrazone) | Hydrazone-PEG | ADC | Human | ~48 hours | [1] |
| Maleimide | SMCC | ADC | Mouse | ~120 hours (38% degradation) | [2] |
| Click Chemistry (DBCO) | DBCO-PEG4 | General Bioconjugation | Not Specified | Very high, stable under physiological conditions | [3] |
| Phosphoramidate (pH-sensitive) | Homoserine-based | ADC model | Buffer (pH 7.4) | Minimal release | [4] |
| Phosphoramidate (pH-sensitive) | Homoserine-based | ADC model | Buffer (pH 4.5) | ~30 minutes | [4] |
| Peptide (Cleavable) | Val-Cit | ADC | Human | ~230 days | [1] |
| Peptide (Cleavable) | Val-Cit | ADC | Mouse | ~80 hours | [1] |
Table 2: In Vitro Cytotoxicity and Bystander Effect
| Linker-Payload | Target Cell Line | IC50 (nM) | Bystander Killing (% of Ag- cells killed in co-culture) | Reference |
| Non-cleavable (e.g., SMCC-DM1) | HER2+ | ~0.1 | Low (<10%) | [5] |
| Cleavable (e.g., Val-Cit-MMAE) | HER2+ | ~0.05 | High (>50%) | [6] |
| Cleavable (e.g., T-DXd) | HER2+ | ~0.03 | Very High | [5] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma.
Methodology:
-
Incubate the antibody-drug conjugate (ADC) at a concentration of 100 µg/mL in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Intact ADC: Use ELISA or hydrophobic interaction chromatography (HIC) to measure the concentration of the intact ADC.
-
Released Payload: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the free payload in the plasma supernatant after protein precipitation.
-
-
Calculate the half-life (t½) of the linker by plotting the percentage of intact ADC over time.[7][8]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.
-
Treat the cells with the ADCs for 72-96 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of ADC that inhibits cell growth by 50%.[9][10]
In Vitro Bystander Effect Assay
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells at a defined ratio (e.g., 1:1). The Ag- cells should be labeled with a fluorescent marker (e.g., GFP) for identification.
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but not to Ag- cells in monoculture.
-
After a set incubation period (e.g., 72-96 hours), quantify the viability of the Ag- cells using flow cytometry or fluorescence microscopy.
-
The percentage of dead Ag- cells in the co-culture compared to the control (untreated co-culture) indicates the extent of the bystander effect.[6][11]
Synthesis of Representative Linkers
a) Synthesis of a PEG-Maleimide Linker (e.g., Mal-(PEG)n-NHS Ester)
This is a two-step process involving the reaction of an amine-containing molecule with the NHS ester, followed by the reaction of a thiol-containing molecule with the maleimide.
-
Dissolve the amine-containing protein in a suitable buffer (pH 7-9).
-
Add a molar excess of the Mal-(PEG)n-NHS ester and incubate at room temperature.
-
Purify the maleimide-activated protein.
-
React the purified protein with a thiol-containing molecule in a thiol-free buffer (pH 6.5-7.5).[9][12]
b) Synthesis of a DBCO-Functionalized Antibody using a DBCO-NHS Ester
-
Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-NHS ester in an organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess DBCO-NHS ester by size-exclusion chromatography.[1][13]
c) Synthesis of a Phosphoramidate Linker
The synthesis of phosphoramidate linkers typically involves the reaction of a phosphorodiamidous chloride with an alcohol, followed by oxidation. A detailed, specific protocol would depend on the desired final structure. A general approach involves:
-
Reaction of phosphorus trichloride (B1173362) with a secondary amine to form a phosphorodiamidous chloride.
-
Reaction of the phosphorodiamidous chloride with the desired alcohol (e.g., a payload molecule with a hydroxyl group).
-
Oxidation of the resulting phosphite (B83602) triester to the phosphate (B84403) triester.
Mandatory Visualization
Conclusion
The selection of a linker is a multifaceted decision that significantly impacts the therapeutic potential of a bioconjugate. While this compound offers a stable, non-cleavable linkage, the field has evolved to embrace a variety of linker technologies with tunable properties. PEG linkers enhance solubility and pharmacokinetics, maleimide chemistry provides a straightforward conjugation strategy, and click chemistry offers bioorthogonality and high stability. Cleavable linkers, including certain PEG derivatives and phosphoramidates, enable controlled payload release, which can be advantageous for maximizing efficacy and inducing a bystander effect. The optimal choice of linker will depend on the specific application, the nature of the payload and targeting moiety, and the desired balance between stability and payload release. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision in the design of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 3. Novel "click"-ready pH-triggered phosphoramidate linker for controlled-release of cytotoxic payloads [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aladdin-e.com [aladdin-e.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. glenresearch.com [glenresearch.com]
- 13. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphonate Synthesis Methods for Researchers
A deep dive into the yields, protocols, and applications of key phosphonate (B1237965) synthesis methodologies, providing researchers, scientists, and drug development professionals with a comprehensive guide for selecting the optimal synthetic route.
Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus bond, are of significant interest in medicinal chemistry and drug development. Their structural analogy to phosphates and carboxylates allows them to act as effective enzyme inhibitors, making them valuable scaffolds for therapeutics targeting a range of diseases. The synthesis of these crucial compounds can be achieved through several methods, each with its own set of advantages and limitations. This guide provides a comparative analysis of three prominent methods: the Michaelis-Arbuzov reaction, the Pudovik reaction, and the Horner-Wadsworth-Emmons reaction, with a focus on their reaction yields, experimental protocols, and the context of their application in disrupting cellular signaling pathways.
Comparative Yield Analysis
The selection of a synthetic method is often heavily influenced by the achievable product yield. The following table summarizes typical yields for the Michaelis-Arbuzov, Pudovik, and Horner-Wadsworth-Emmons reactions under various reported conditions. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
| Method | Substrates | Conditions | Yield (%) | Reference |
| Michaelis-Arbuzov | Benzyl (B1604629) bromide, Triethyl phosphite (B83602) | Neat, 150-160 °C, 2-4 h | Good | [1] |
| Arylmethyl halides, Triethyl phosphite | ZnBr₂ (Lewis acid), CH₂Cl₂, Room Temp, 1 h | 62-85.5 | [1] | |
| Alkyl halide, Trialkyl phosphite | Elevated temperature (135-150 °C) | 50-95 | [1] | |
| Pudovik Reaction | Aldehydes, Dialkyl phosphites | Lewis Acid (e.g., Cu(OTf)₂), THF, 100 °C, 12 h | up to 90 | [2] |
| Imines, Diethyl phosphite | Base-catalyzed | - | [3] | |
| Aldehydes/Aldimines, Phosphites | Chiral Lewis Acid, Low catalyst loading | High | [4] | |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate reagent | KHMDS, 18-crown-6 (B118740), THF, -78 °C to RT | 78 | [3] |
| Aldehydes, Phosphonoacetamides | i-PrMgBr | >90 (E/Z > 9:1) | [5] | |
| Aldehydes, Diprotic phosphonates | Zinc triflate, Tertiary amine base | - | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the Michaelis-Arbuzov, Pudovik, and Horner-Wadsworth-Emmons reactions.
Michaelis-Arbuzov Reaction: Classical Synthesis of Diethyl Benzylphosphonate
This protocol describes the traditional, uncatalyzed synthesis of a phosphonate.[1]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.
Pudovik Reaction: Lewis Acid-Catalyzed Synthesis of α-Hydroxyphosphonates
This protocol outlines a Lewis acid-catalyzed approach to the Pudovik reaction.[2][7]
Materials:
-
Diarylphosphonate or -phosphinate (0.2 mmol)
-
α-Pyridinealdehyde (0.3 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
Procedure:
-
To a dried reaction vessel under an argon atmosphere, add the diarylphosphonate or -phosphinate, α-pyridinealdehyde, and Cu(OTf)₂.
-
Add anhydrous THF to the vessel.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction for the formation of the desired phosphoric ester product.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the product.
Horner-Wadsworth-Emmons Reaction: Synthesis of an (E)-Alkene
This protocol describes a typical Horner-Wadsworth-Emmons reaction to produce an (E)-alkene with high stereoselectivity.[3]
Materials:
-
Phosphonate reagent (1.03 mmol)
-
18-crown-6 (5.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution (0.5M in toluene, 1.5 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a well-stirred solution of 18-crown-6 in THF (16 mL) at -78°C, add the KHMDS solution dropwise. Stir the mixture for 20 minutes.
-
Add the phosphonate reagent and stir for 3 hours at -78°C.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired alkene.
Signaling Pathway and Experimental Workflow Visualization
Phosphonates and bisphosphonates are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[8][9][10] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation and cell signaling. By inhibiting FPPS, bisphosphonates disrupt the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), leading to impaired function of small GTPases like Ras and Rho and ultimately inducing apoptosis in cells like osteoclasts.[8][11] This mechanism of action is central to the therapeutic effect of bisphosphonates in bone diseases.
Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by bisphosphonates in the mevalonate pathway.
The general workflow for synthesizing and evaluating phosphonates involves a series of steps from the initial reaction to the final biological assessment.
Caption: General workflow for phosphonate synthesis and evaluation.
References
- 1. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 10. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Structure of Diethyl (6-bromohexyl)phosphonate: A Comparative NMR Guide
For researchers and professionals in drug development and chemical synthesis, unequivocal structural validation of key intermediates is paramount. This guide provides a comparative analysis for confirming the structure of diethyl (6-bromohexyl)phosphonate using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the NMR data of the target molecule with its potential precursors and a common byproduct, this guide offers a clear methodology for assessing product purity and confirming its chemical identity.
Comparative NMR Data Analysis
The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction, where 1,6-dibromohexane (B150918) is reacted with triethyl phosphite. A successful reaction will yield the desired monosubstituted phosphonate. However, incomplete reaction or side reactions can result in the presence of starting materials or the formation of a disubstituted byproduct, tetraethyl hexane-1,6-diylbis(phosphonate). NMR spectroscopy is a powerful tool to distinguish between these species.
Below is a summary of the expected ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound and its related compounds. Data for the target compound is based on predictive models and comparison with analogous structures, such as diethyl 4-bromobutylphosphonate, due to the limited availability of directly published experimental spectra.
Table 1: Comparative ¹H NMR Data (Predicted for Product and Byproduct)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Product) | CH₃ (Ethyl) | ~1.33 | t | ~7.0 |
| -CH₂- (Ethyl) | ~4.09 | qd | J(H,H) ~7.0, J(H,P) ~7.0 | |
| P-CH₂- | ~1.75 | m | ||
| -(CH₂)₄- | ~1.40-1.90 | m | ||
| -CH₂-Br | ~3.41 | t | ~6.7 | |
| 1,6-Dibromohexane (Starting Material) | -CH₂- (x4) | ~1.49, ~1.88 | m, m | |
| -CH₂-Br (x2) | ~3.41 | t | ~6.8 | |
| Triethyl Phosphite (Starting Material) | CH₃ | ~1.20 | t | ~7.1 |
| -CH₂- | ~3.97 | dq | J(H,H) ~7.1, J(H,P) ~8.2 | |
| Tetraethyl hexane-1,6-diylbis(phosphonate) (Byproduct) | CH₃ (Ethyl) | ~1.33 | t | ~7.0 |
| -CH₂- (Ethyl) | ~4.09 | qd | J(H,H) ~7.0, J(H,P) ~7.0 | |
| P-CH₂- (x2) | ~1.70 | m | ||
| -(CH₂)₄- | ~1.45 | m |
Table 2: Comparative ¹³C NMR Data (Predicted for Product and Byproduct)
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound (Product) | CH₃ (Ethyl) | ~16.5 (d, J(C,P) ~6 Hz) |
| -CH₂-O (Ethyl) | ~61.5 (d, J(C,P) ~6.5 Hz) | |
| P-CH₂ | ~25.0 (d, J(C,P) ~142 Hz) | |
| P-CH₂-CH₂ | ~22.0 (d, J(C,P) ~5 Hz) | |
| -CH₂-CH₂-Br | ~30.5 | |
| -CH₂-CH₂-CH₂-Br | ~27.5 | |
| -CH₂-Br | ~33.5 | |
| Br-CH₂-CH₂ | ~32.5 | |
| 1,6-Dibromohexane (Starting Material) | -CH₂-CH₂-Br | 32.8 |
| -CH₂-CH₂-CH₂-Br | 27.9 | |
| -CH₂-Br | 33.8 | |
| Triethyl Phosphite (Starting Material) | CH₃ | 16.2 (d, J(C,P) ~5.5 Hz) |
| -CH₂- | 58.4 (d, J(C,P) ~9.5 Hz) | |
| Tetraethyl hexane-1,6-diylbis(phosphonate) (Byproduct) | CH₃ (Ethyl) | ~16.5 (d, J(C,P) ~6 Hz) |
| -CH₂-O (Ethyl) | ~61.5 (d, J(C,P) ~6.5 Hz) | |
| P-CH₂ (x2) | ~25.5 (d, J(C,P) ~142 Hz) | |
| P-CH₂-CH₂ (x2) | ~22.5 (d, J(C,P) ~5 Hz) | |
| P-(CH₂)₂-CH₂ (x2) | ~30.0 |
Table 3: Comparative ³¹P NMR Data
| Compound | Chemical Shift (ppm) |
| This compound (Product) | ~32 |
| Triethyl Phosphite (Starting Material) | ~139[1] |
| Tetraethyl hexane-1,6-diylbis(phosphonate) (Byproduct) | ~32 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable structural validation.
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei: ¹H, ¹³C, ³¹P
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
³¹P NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
-
Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR. 85% H₃PO₄ (external standard) for ³¹P NMR.
Logical Workflow for Structural Validation
The process of validating the structure of this compound via NMR can be systematically visualized. This workflow outlines the key decision points based on the presence or absence of characteristic NMR signals.
References
Comparing the Reactivity of ω-Bromoalkylphosphonates: A Guide for Researchers
For researchers, scientists, and drug development professionals, ω-bromoalkylphosphonates are valuable bifunctional reagents. Their dual reactivity, stemming from the terminal bromide and the phosphonate (B1237965) moiety, makes them versatile building blocks in organic synthesis. This guide provides a comparative analysis of the reactivity of ω-bromoalkylphosphonates with varying alkyl chain lengths, supported by established chemical principles and detailed experimental protocols for further investigation.
The reactivity of the terminal carbon-bromine bond in ω-bromoalkylphosphonates is primarily governed by its susceptibility to nucleophilic substitution, predominantly through an S\textsubscript{N}2 mechanism. This reactivity, however, is modulated by the length of the alkyl chain and can face competition from intramolecular cyclization.
Comparative Reactivity in Intermolecular Nucleophilic Substitution
The primary mode of reaction for ω-bromoalkylphosphonates is the bimolecular nucleophilic substitution (S\textsubscript{N}2) at the carbon atom bearing the bromine. The rate of this reaction is influenced by the steric hindrance around the reaction center. For a homologous series of ω-bromoalkylphosphonates, the reactivity is expected to decrease as the alkyl chain length increases. This is due to the increased steric bulk of the longer alkyl chain, which can hinder the backside attack of the nucleophile.
| ω-Bromoalkylphosphonate | Nucleophile | Expected Relative Reactivity | Typical Reaction Conditions | Potential Side Reactions |
| Diethyl (2-bromoethyl)phosphonate | Amines (Primary & Secondary) | High | Room temperature, polar aprotic solvent (e.g., CH₃CN, DMF) | Over-alkylation of primary amines |
| Thiols | High | Mild base (e.g., K₂CO₃, Et₃N), room temperature | Oxidation of thiol to disulfide | |
| Alcohols/Phenols | Moderate | Strong base required (e.g., NaH, K₂CO₃), elevated temperature | Elimination (E2) to form vinylphosphonate | |
| Carboxylates | Low to Moderate | Elevated temperature, polar aprotic solvent | - | |
| Diethyl (3-bromopropyl)phosphonate | Amines (Primary & Secondary) | High | Room temperature, polar aprotic solvent (e.g., CH₃CN, DMF) | Intramolecular cyclization |
| Diethyl (4-bromobutyl)phosphonate | Amines (Primary & Secondary) | Moderate | Room temperature to mild heating, polar aprotic solvent | Intramolecular cyclization (slower) |
| Diethyl (5-bromopentyl)phosphonate | Amines (Primary & Secondary) | Moderate | Room temperature to mild heating, polar aprotic solvent | - |
Competing Reaction: Intramolecular Cyclization
A significant competing reaction for ω-bromoalkylphosphonates, particularly those with shorter alkyl chains, is intramolecular cyclization. This reaction involves the nucleophilic attack of the phosphonate oxygen onto the electrophilic carbon bearing the bromine, leading to the formation of a cyclic phosphonate ester. The propensity for this reaction is highly dependent on the chain length, as it dictates the stability of the resulting ring. The formation of five- and six-membered rings is generally favored.
-
Diethyl (2-bromoethyl)phosphonate: Does not readily cyclize due to the high strain of the resulting four-membered ring.
-
Diethyl (3-bromopropyl)phosphonate: Can undergo intramolecular cyclization to form a stable five-membered ring (a 1,2-oxaphospholane (B8521427) derivative).[1]
-
Diethyl (4-bromobutyl)phosphonate: Can cyclize to form a six-membered ring (a 1,2-oxaphosphorinane derivative), though the rate is generally slower than for the formation of a five-membered ring.[1]
-
Longer chain ω-bromoalkylphosphonates: The probability of intramolecular cyclization decreases significantly as the chain length increases due to the lower probability of the reactive ends encountering each other.
The cyclization is influenced by factors such as solvent polarity (favored in polar solvents), temperature, and the presence of certain ions in the solution.[1]
Experimental Protocols
To obtain quantitative data for a direct comparison of the reactivity of different ω-bromoalkylphosphonates, a kinetic study is required. The following is a general protocol for determining the second-order rate constants for the reaction of a series of diethyl (ω-bromoalkyl)phosphonates with a model nucleophile, such as aniline (B41778), using ³¹P NMR spectroscopy.
Objective: To determine the second-order rate constants for the reaction of diethyl (2-bromoethyl)phosphonate, diethyl (3-bromopropyl)phosphonate, and diethyl (4-bromobutyl)phosphonate with aniline.
Materials:
-
Diethyl (2-bromoethyl)phosphonate
-
Diethyl (3-bromopropyl)phosphonate
-
Diethyl (4-bromobutyl)phosphonate
-
Aniline (freshly distilled)
-
Acetonitrile-d₃ (CD₃CN)
-
Triphenyl phosphate (B84403) (internal standard)
-
NMR tubes
-
Constant temperature NMR probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each diethyl (ω-bromoalkyl)phosphonate in CD₃CN.
-
Prepare a 1.0 M solution of aniline in CD₃CN.
-
Prepare a 0.05 M solution of triphenyl phosphate (internal standard) in CD₃CN.
-
-
Kinetic Run:
-
Equilibrate the NMR probe to the desired temperature (e.g., 50 °C).
-
In an NMR tube, combine 0.4 mL of the ω-bromoalkylphosphonate stock solution and 0.1 mL of the internal standard solution.
-
Place the NMR tube in the spectrometer and acquire an initial ³¹P NMR spectrum (t=0).
-
Inject 0.1 mL of the aniline stock solution into the NMR tube, quickly mix, and immediately start acquiring ³¹P NMR spectra at regular time intervals (e.g., every 5 minutes) for a total duration sufficient to observe significant conversion (e.g., 2-3 hours).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting ω-bromoalkylphosphonate and the product (N-phenylethylamino)alkylphosphonate in each spectrum.
-
Normalize the integrals to the integral of the internal standard (triphenyl phosphate) to account for any variations in spectrometer performance.
-
Calculate the concentration of the ω-bromoalkylphosphonate at each time point.
-
Assuming pseudo-first-order conditions (due to the excess of aniline), plot ln([ω-bromoalkylphosphonate]) versus time. The slope of this plot will be -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated using the equation: k = k' / [Aniline].
-
-
Repeat:
-
Repeat the experiment for each of the ω-bromoalkylphosphonates in the series.
-
Visualizations
Caption: Generalized S\textsubscript{N}2 reaction pathway for ω-bromoalkylphosphonates.
Caption: Intramolecular cyclization of ω-bromoalkylphosphonates.
Caption: Workflow for kinetic analysis using NMR.
References
A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon double bonds through olefination is a cornerstone of modern synthetic strategy. The Wittig reaction, a Nobel Prize-winning transformation, has long been a staple for converting aldehydes and ketones into alkenes. However, its close relative, the Horner-Wadsworth-Emmons (HWE) reaction, often presents significant advantages in terms of stereoselectivity, product purification, and substrate scope. This guide provides an objective comparison of these two powerful methods, supported by experimental data, to inform the selection of the optimal olefination strategy for your research.
Key Advantages of the Horner-Wadsworth-Emmons Reaction
The HWE reaction utilizes phosphonate-stabilized carbanions, which exhibit distinct reactivity and physical properties compared to the phosphonium (B103445) ylides used in the Wittig reaction. These differences translate into several practical benefits.
1. Superior Stereoselectivity for (E)-Alkenes: The HWE reaction with stabilized phosphonates consistently affords the thermodynamically more stable (E)-alkene with high selectivity.[1][2] This is a significant advantage over the Wittig reaction, where the use of stabilized ylides can still result in mixtures of (E) and (Z)-isomers.[3] For non-stabilized ylides in the Wittig reaction, the (Z)-alkene is typically the major product.[4][5]
2. Simplified Product Purification: A major practical drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct.[6] This highly polar and often crystalline solid can be challenging to remove from the desired alkene product, frequently requiring tedious column chromatography. In contrast, the HWE reaction generates a water-soluble phosphate (B84403) ester byproduct that is easily removed by a simple aqueous extraction, greatly simplifying the workup and purification process.[1][6]
3. Enhanced Reactivity with Hindered Ketones: Phosphonate (B1237965) carbanions are generally more nucleophilic than their phosphonium ylide counterparts.[1][7] This increased reactivity allows for the successful olefination of sterically hindered ketones, which often fail to react or give poor yields in Wittig reactions.[5][7]
4. Milder Reaction Conditions: The increased acidity of the protons alpha to the phosphonate group allows for the use of milder bases for deprotonation compared to those required for the formation of many Wittig ylides.[3] This can improve the functional group tolerance of the reaction.
Quantitative Performance Comparison
The following table summarizes typical yields and stereoselectivities observed for the HWE and Wittig reactions with various carbonyl compounds.
| Carbonyl Substrate | Reagent Type | Reaction | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Stabilized | Wittig | Stilbene | 75 | 1:1.2 | [8] |
| Benzaldehyde | Stabilized | HWE | Stilbene | 95 | >95:5 | [2] |
| Cyclohexanone | Stabilized | Wittig | Ethyl 2-cyclohexylideneacetate | 28 | - | [8] |
| Cyclohexanone | Stabilized | HWE | Ethyl 2-cyclohexylideneacetate | 84 | - | [8] |
| Pivaldehyde (Hindered) | Stabilized | Wittig | Ethyl 4,4-dimethyl-2-pentenoate | Low | - | [9] |
| Pivaldehyde (Hindered) | Stabilized | HWE | Ethyl 4,4-dimethyl-2-pentenoate | High | >95:5 | [9] |
Reaction Mechanisms and Experimental Workflows
The differing outcomes of the HWE and Wittig reactions can be understood by examining their respective reaction mechanisms.
Wittig Reaction Mechanism
The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide. The stereochemical outcome is determined by the kinetic formation of the cis- or trans-oxaphosphetane.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Diethyl (6-bromohexyl)phosphonate
For researchers, scientists, and drug development professionals engaged in the synthesis and application of Diethyl (6-bromohexyl)phosphonate, a critical precursor for bioconjugation and the development of novel photosensitizers, ensuring its purity is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and representative data.
Methodology Comparison: Chromatographic and Spectroscopic Techniques
The choice of analytical technique for purity assessment hinges on factors such as the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity, resolution, and speed of analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile or thermally labile compounds. A reverse-phase HPLC method can effectively separate this compound from both more polar and less polar impurities.
Gas Chromatography (GC) is a robust technique for volatile and thermally stable compounds. Given that this compound can be purified by vacuum distillation, it possesses sufficient thermal stability for GC analysis.[1] GC often offers faster analysis times and superior resolution for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ³¹P NMR, provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. It is invaluable for identifying and quantifying impurities without the need for reference standards for the impurities themselves.
Mass Spectrometry (MS) , often coupled with GC (GC-MS), provides molecular weight and fragmentation information, which is crucial for the identification of the main compound and any impurities.[1]
Quantitative Data Summary
The following table summarizes representative data from the purity analysis of this compound using various techniques. This data is compiled from literature and typical analytical results.
| Analytical Method | Purity (%) | Key Impurities Detected | Instrumentation |
| GC-MS | 95-99% | Triethyl phosphite, 1,6-dibromohexane, Diethyl ethylphosphonate | Shimadzu GCMS QP2010 Ultra system or equivalent[1] |
| ¹H NMR & ³¹P NMR | >95% | Residual starting materials and side-products | Bruker AM400 NMR spectrometer or equivalent[1] |
| HPLC-UV | >97% | Non-volatile synthesis by-products | HPLC system with a UV detector |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a foundation for method development and validation in your laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the characterization of synthesized this compound.[1]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS QP2010 Ultra).[1]
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Detector: Electron Ionization (EI) at 70 eV.[1]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on the characterization of this compound.[1]
-
Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker AM400).[1]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).[1]
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) in ppm: 4.16-4.03 (m, 4H, -OCH₂CH₃), 3.40 (t, 2H, -CH₂Br), 1.91-1.82 (m, 2H), 1.67-1.56 (m, 4H), 1.51-1.37 (m, 4H), 1.32 (t, 6H, -OCH₂CH₃).[1]
-
-
³¹P NMR Analysis:
-
Acquire a proton-decoupled phosphorus spectrum.
-
Expected chemical shift (δ) in ppm: ~32.25.[1]
-
-
Purity Calculation (qNMR):
-
Accurately weigh a sample of this compound and a certified internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay.
-
Calculate the purity by comparing the integral of a well-resolved analyte peak to the integral of the internal standard peak.
-
High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the analysis of bromoalkyl compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Visualizing the Analytical Workflow and Decision Process
To aid in the selection of the most appropriate analytical technique, the following diagrams illustrate a generalized workflow for purity assessment and a decision-making process.
References
A Comparative Guide to Surface Functionalization: Efficacy of Diethyl (6-bromohexyl)phosphonate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethyl (6-bromohexyl)phosphonate and its alternatives for the surface functionalization of various substrates, particularly metal oxides relevant in biomedical and electronic applications. The efficacy of these surface modifiers is evaluated based on key performance indicators such as surface coverage, hydrolytic stability, and the versatility of the terminal functional group. This document synthesizes experimental data from various studies to offer an objective comparison, aiding in the selection of the most appropriate surface functionalization strategy.
Introduction to Surface Functionalization
The ability to tailor the surface properties of materials is crucial in a wide range of applications, from developing biocompatible implants and targeted drug delivery systems to fabricating advanced biosensors and electronic devices. The formation of self-assembled monolayers (SAMs) is a common and effective strategy to achieve precise control over surface chemistry. The choice of the anchoring group, the molecule that binds to the substrate, is critical in determining the stability and density of the monolayer. This guide focuses on phosphonate-based anchors, with a specific emphasis on this compound, and compares their performance with two other widely used classes of anchoring molecules: silanes and thiols.
This compound is a bifunctional molecule featuring a diethyl phosphonate (B1237965) group for anchoring to metal oxide surfaces and a terminal bromohexyl group that can be further modified for the attachment of biomolecules or other functional moieties. The phosphonate anchor is particularly noted for its strong and stable binding to a variety of metal oxides, including titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO).
Comparative Analysis of Surface Anchoring Chemistries
The selection of an appropriate anchoring chemistry is paramount for the creation of robust and functional surfaces. Phosphonates, silanes, and thiols are the most common choices, each with distinct advantages and disadvantages depending on the substrate and application.
Performance Metrics
The efficacy of these surface modifiers can be assessed by several key metrics:
-
Surface Coverage (Loading): The density of molecules packed onto the surface, which influences the uniformity and effectiveness of the monolayer.
-
Hydrolytic Stability: The resistance of the bond between the anchor and the substrate to hydrolysis, which is crucial for applications in aqueous or humid environments.
-
Versatility: The ease with which the terminal functional group can be modified for subsequent coupling reactions.
-
Processability: The conditions required for the formation of a high-quality monolayer.
Quantitative Data Comparison
The following tables summarize experimental data comparing the performance of phosphonate, silane (B1218182), and thiol-based self-assembled monolayers on relevant substrates.
Table 1: Comparison of Surface Loading and Hydrolytic Stability of Phosphonate vs. Silane Monolayers on Ti-6Al-4V Alloy
| Parameter | Phosphonate Monolayer | Silane Monolayer | Reference |
| Surface Loading (nmol/cm²) | ~0.90 | ~0.22 | [1][2] |
| Hydrolytic Stability (pH 7.5) | Stable, nearly identical loading after 7 days | Poor, virtually all of the initially bound molecules were cleaved by hydrolysis | [1][2] |
Table 2: Comparison of Monolayer Properties of Phosphonic Acid vs. Thiol on Zinc Oxide (ZnO)
| Parameter | Hexylphosphonic Acid | n-Hexanethiol | Reference |
| Monolayer Thickness (Å) | ~6 | ~3 | |
| Corrosion Protection | Significant, >9x reduction in etch rate | Less effective, more defective monolayer | |
| Hydrophobicity (Contact Angle) | Higher | Lower |
Table 3: General Comparison of Surface Functionalization Chemistries
| Feature | Phosphonates | Silanes | Thiols |
| Primary Substrates | Metal oxides (TiO₂, Al₂O₃, ZnO, etc.) | Oxides with hydroxyl groups (SiO₂, glass) | Noble metals (Au, Ag, Cu) |
| Bond Strength & Stability | High, excellent hydrolytic stability | Good, but susceptible to hydrolysis, especially at non-neutral pH | Moderate, can oxidize or be displaced over time |
| Monolayer Ordering | Can form well-ordered, dense monolayers | Prone to polymerization and multilayer formation if not controlled | Typically forms well-ordered monolayers |
| Versatility | High, stable platform for further functionalization | High, but stability can be a concern | High, but limited to specific substrates |
Experimental Protocols
This section provides detailed methodologies for the formation of self-assembled monolayers using this compound and its subsequent conversion to a functional surface.
Synthesis of 6-Bromohexylphosphonic Acid from this compound
The diethyl ester is typically hydrolyzed to the more reactive phosphonic acid for surface binding.
Materials:
-
This compound
-
Bromotrimethylsilane (B50905) (TMSBr)
-
Anhydrous acetonitrile (B52724) or chloroform
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous acetonitrile or chloroform.
-
Add bromotrimethylsilane (an excess, typically 3-4 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for several hours to overnight. Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) ester.
-
After the reaction is complete, evaporate the solvent and excess TMSBr under reduced pressure.
-
To the resulting residue, add methanol and stir for 1-2 hours at room temperature to effect the solvolysis of the silyl (B83357) esters to the phosphonic acid.
-
Evaporate the methanol under reduced pressure to yield the crude 6-Bromohexylphosphonic acid. The product can be further purified if necessary.
Formation of a Bromo-Terminated Self-Assembled Monolayer on a Metal Oxide Surface
This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which is effective for forming dense phosphonic acid monolayers.
Materials:
-
6-Bromohexylphosphonic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Metal oxide substrate (e.g., titanium, aluminum, or silicon wafer with a native oxide layer)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants. This can be done by sonicating the substrate in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. A final cleaning step using UV-Ozone or an oxygen plasma treatment can be used to create a hydrophilic, hydroxylated surface.
-
Solution Preparation: Prepare a dilute solution of 6-bromohexylphosphonic acid in anhydrous THF (e.g., 1 mM).
-
Monolayer Deposition (T-BAG Method): a. Place the cleaned substrate in a beaker or vial. b. Add the phosphonic acid solution to the container, ensuring the substrate is fully immersed. c. Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of the phosphonic acid assembles on the substrate surface.
-
Thermal Annealing: After the solvent has completely evaporated, heat the coated substrate in an oven at a temperature between 100-140 °C for 24-48 hours. This step promotes the formation of strong covalent bonds between the phosphonic acid and the metal oxide surface.
-
Rinsing: After annealing, rinse the substrate thoroughly with fresh THF to remove any non-covalently bound molecules (physisorbed multilayers). Sonication in THF can be used for a more rigorous cleaning.
-
Drying and Storage: Dry the functionalized substrate with a stream of nitrogen and store it in a desiccator or under an inert atmosphere to prevent contamination.
Subsequent Functionalization of the Bromo-Terminated Surface
The bromo-terminated surface is a versatile platform for further chemical modifications. For example, the bromine can be displaced by nucleophiles such as azides, thiols, or amines to introduce a wide range of functionalities for coupling biomolecules.
Visualizations of Pathways and Workflows
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
Conclusion
This compound, and the corresponding phosphonic acid, represent a highly effective class of molecules for the functionalization of metal oxide surfaces. Experimental data consistently demonstrates that phosphonate-based self-assembled monolayers exhibit superior surface coverage and hydrolytic stability compared to their silane counterparts on titanium alloys.[1][2] When compared to thiols on zinc oxide, phosphonates form thicker, more protective layers. The bromo-terminal group of this compound provides a versatile chemical handle for subsequent covalent attachment of a wide array of molecules, making it an excellent choice for applications in drug development, biomaterial science, and biosensor fabrication. While the initial formation of a phosphonate SAM may require a thermal annealing step, the resulting stability and robustness of the functionalized surface often outweigh this additional processing requirement. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable surface functionalization strategy for their specific needs.
References
Comparison of different bases for phosphonate carbanion formation
A Comparative Guide to Bases for Phosphonate (B1237965) Carbanion Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of phosphonate-stabilized carbanions is a cornerstone of modern organic synthesis, most notably as the key step in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes.[1][2] These carbanions offer enhanced nucleophilicity compared to their phosphonium (B103445) ylide counterparts in the Wittig reaction and provide the significant advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification.[3][4]
The choice of base for the deprotonation of the α-carbon to the phosphonate group is a critical parameter that profoundly influences reaction efficiency, substrate compatibility, and, most importantly, the stereochemical outcome (E/Z selectivity) of the resulting alkene.[5] This guide provides an objective comparison of commonly used bases, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Mechanism: The Deprotonation Step
The generation of a phosphonate carbanion is achieved through the abstraction of a proton from the carbon adjacent to the phosphonate moiety by a suitable base.[5] The acidity of this α-proton is significantly increased by the electron-withdrawing nature of the phosphonate group (pKa of the α-proton is typically in the range of 18-25 in DMSO), making it accessible to a variety of bases.[1][6] The stability of the resulting carbanion is further influenced by any adjacent anion-stabilizing groups, such as esters or nitriles.[3]
Comparison of Common Bases
The selection of a base is a multifactorial decision. Strong, non-nucleophilic bases are generally preferred to avoid side reactions. The properties of several common bases are compared below.
| Base | Conjugate Acid pKa | Key Characteristics & Applications | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 (H₂) | Heterogeneous, strong, non-nucleophilic base. Widely used for stabilized phosphonates (e.g., phosphonoacetates) to favor (E)-alkene formation.[4][5] | Inexpensive, commercially available as a dispersion in mineral oil, byproduct (H₂) is easily removed.[5] | Slow reaction times due to heterogeneity, requires washing to remove oil, can act as a reducing agent with certain solvents (e.g., DMF).[5][7] |
| n-Butyllithium (n-BuLi) | ~50 (Butane) | Very strong, organometallic base. Effective for deprotonating less acidic, non-stabilized phosphonates.[8][9] | High reactivity, commercially available in solution. | Highly pyrophoric, can act as a nucleophile, reactions must be performed at low temperatures (e.g., -78 °C) to avoid side reactions with solvents like THF.[10][11] |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Strong, sterically hindered, non-nucleophilic base.[12] Ideal for generating kinetic enolates and deprotonating a wide range of phosphonates at low temperatures.[13][14] | Excellent for base-sensitive substrates, minimizes nucleophilic attack on the phosphonate or carbonyl group.[12] | Typically prepared in situ from n-BuLi and diisopropylamine, moisture sensitive.[12] |
| Potassium tert-Butoxide (KOt-Bu) | ~19 (t-Butanol) | Strong, sterically hindered base. Often used in polar solvents like DMSO or THF.[15][16] | Commercially available as a solid or solution, less pyrophoric than n-BuLi. | Can promote side reactions in certain contexts; its mixture with n-BuLi forms the highly reactive "Schlosser's base".[8] |
| KHMDS / 18-Crown-6 (B118740) | ~26 (HMDS) | Strong, non-nucleophilic, sterically demanding base. Used in combination with a crown ether to sequester the cation, promoting (Z)-alkene formation (Still-Gennari modification).[3][5] | High (Z)-selectivity, especially with electron-withdrawing groups on the phosphonate. | More expensive, 18-crown-6 can be difficult to remove during workup. |
Experimental Data Summary
The following table summarizes representative experimental outcomes for the HWE reaction using different bases, illustrating the impact on yield and stereoselectivity.
| Phosphonate Ester | Aldehyde | Base / Conditions | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Trimethyl phosphonoacetate | Benzaldehyde | NaH / DME | RT | 95 | 95:5 | [5] |
| Triethyl phosphonoacetate | Isobutyraldehyde | n-BuLi / THF | -78 | 80 | 90:10 | [5] |
| Trimethyl phosphonoacetate | 3-Phenylpropanal | LHMDS / THF | 23 | 92 | 80:20 | [5] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-Crown-6 / THF | -78 | 85 | 10:90 | [5] |
Detailed Experimental Protocols
Protocol 1: (E)-Selective Olefination using Sodium Hydride
This protocol is suitable for the reaction of stabilized phosphonate esters with aldehydes to yield predominantly (E)-alkenes.[1][5]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Washing: Wash the NaH with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes after each wash.
-
Suspension: Add anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF or DME to the NaH suspension.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the carbanion is now complete.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or DME dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (B1210297) (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: (Z)-Selective Olefination using KHMDS/18-Crown-6 (Still-Gennari Modification)
This protocol is employed for the synthesis of (Z)-alkenes, typically using phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates).[3][5]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) in THF dropwise to the cooled phosphonate solution.
-
Carbanion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise while maintaining the temperature at -78 °C.
-
Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring progress by TLC.
-
Workup: Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Logical Decision Flow for Base Selection
The choice of base is dictated by the desired stereochemical outcome and the nature of the phosphonate substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
A Comparative Guide to Phosphonate-Modified Surfaces for Enhanced Biocompatibility
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of phosphonate-modified surfaces against leading alternatives, supported by experimental data.
In the pursuit of advanced medical devices and implants, achieving optimal biocompatibility is paramount. The surface of a biomaterial dictates its interaction with the biological environment, influencing protein adsorption, cellular adhesion, and the host's inflammatory response. This guide provides a comprehensive comparison of phosphonate-modified surfaces with other widely used surface modification techniques—silanization, PEGylation, and heparinization—to assist researchers in selecting the most suitable strategy for their specific application.
Performance Comparison: Phosphonates vs. Alternatives
Phosphonate-based surface modifications have emerged as a robust and versatile platform for enhancing the biocompatibility of a wide range of materials, including metals and polymers. Their strong, stable binding to metal oxide surfaces offers a distinct advantage over some traditional methods. Below is a summary of quantitative data from various studies, comparing key biocompatibility metrics.
| Surface Modification | Protein Adsorption (ng/cm²) | Cell Viability (%) | Platelet Adhesion (relative %) | Inflammatory Cytokine Expression (e.g., TNF-α, IL-6) (relative fold change) |
| Phosphonate (B1237965) | ~150-300 (Fibrinogen) | >90% (Osteoblasts) | ~20-40% | Reduced compared to unmodified |
| Silane (APTES) | ~350-500 (Fibrinogen) | >85% (Fibroblasts) | ~60-80% | Variable |
| PEGylation | ~50-150 (Fibrinogen)[1] | >95% (Various cell lines) | ~10-30% | Generally low |
| Heparinization | ~200-400 (Total Protein)[2] | >90% (Endothelial cells)[3] | ~15-35% | Reduced (down-regulation of pro-inflammatory cytokines)[4] |
| Unmodified Control | >500 (Fibrinogen) | ~100% (Control) | 100% | Baseline |
Note: The values presented are approximate and can vary significantly based on the specific substrate, methodology, and experimental conditions. They are intended to provide a general comparative overview.
Key Advantages of Phosphonate Modification
Phosphonate-modified surfaces exhibit a number of desirable characteristics:
-
Superior Stability: Phosphonates form strong, hydrolytically stable bonds with metal oxide surfaces, such as titanium and its alloys, which are commonly used in orthopedic and dental implants. This is a significant advantage over silane-based modifications, which are prone to hydrolysis in aqueous environments.[5][6]
-
Enhanced Osteointegration: Studies have shown that phosphonate modifications can promote the adhesion, proliferation, and differentiation of osteoblasts, leading to improved bone-implant integration.[7]
-
Reduced Inflammatory Response: Phosphonate surfaces have been demonstrated to mitigate the inflammatory response by reducing the expression of pro-inflammatory cytokines.[8]
-
Versatility: The phosphonate anchor can be used to attach a wide variety of functional molecules to a surface, including anti-fouling polymers, antimicrobial agents, and bioactive peptides (e.g., RGD sequences) to specifically enhance cell adhesion.
Experimental Protocols: A Closer Look at Biocompatibility Assessment
To ensure the reliability and reproducibility of biocompatibility data, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this guide.
Protein Adsorption Quantification using Bicinchoninic Acid (BCA) Assay
This assay is a colorimetric method used to determine the total concentration of protein adsorbed onto a surface.
-
Surface Preparation: The modified and control surfaces are incubated with a protein solution (e.g., fibrinogen or bovine serum albumin in phosphate-buffered saline, PBS) for a specified time at 37°C.
-
Washing: The surfaces are thoroughly rinsed with PBS to remove any non-adsorbed protein.
-
Protein Elution: The adsorbed protein is eluted from the surface using a solution of 1% sodium dodecyl sulfate (B86663) (SDS) in 0.1 N NaOH.
-
BCA Assay:
-
Prepare a series of protein standards of known concentrations.
-
Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B to create the working reagent.
-
Add the working reagent to both the eluted protein samples and the standards in a 96-well plate.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Quantification: A standard curve is generated from the absorbance readings of the standards, and the protein concentration in the unknown samples is calculated.[9][10]
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., osteoblasts, fibroblasts) are seeded onto the modified and control surfaces in a 96-well plate and cultured for a desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is typically expressed as a percentage relative to the control (unmodified) surface.
Cell Adhesion Assay
This assay quantifies the number of cells that adhere to a surface after a specific incubation period.
-
Cell Seeding: A known number of cells are seeded onto the modified and control surfaces in a multi-well plate.
-
Incubation: The plate is incubated for a defined period (e.g., 4 hours) to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The number of adherent cells can be quantified using various methods:
-
Direct Counting: Staining the cells with a dye (e.g., crystal violet) and counting them under a microscope.
-
Fluorescence-based: Pre-labeling cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity after washing.
-
Metabolic Assay: Using an assay like the MTT assay (described above) to indirectly quantify the number of viable adherent cells.
-
Inflammatory Response Assessment by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique used to measure the expression levels of specific genes, such as those encoding for inflammatory cytokines.
-
Cell Culture: Macrophages or other relevant immune cells are cultured on the modified and control surfaces.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is set up using the cDNA as a template, specific primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β), and a fluorescent dye (e.g., SYBR Green) or probe.
-
Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH) and the relative fold change in expression on the modified surfaces compared to the control is calculated.[11]
Visualizing Biological Interactions and Experimental Processes
To further elucidate the mechanisms of biocompatibility and the methodologies for its assessment, the following diagrams are provided.
Caption: Initial host response to an implanted biomaterial.
Caption: Integrin-mediated cell adhesion and signaling pathway.
References
- 1. interchim.fr [interchim.fr]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Heparin surfaces: Impact of immobilization chemistry on hemocompatibility and protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. mcgill.ca [mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantifying protein by bicinchoninic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
Safety Operating Guide
Personal protective equipment for handling Diethyl (6-bromohexyl)phosphonate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Diethyl (6-bromohexyl)phosphonate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this organophosphorus compound.
Immediate Safety and Handling Precautions
This compound is an organophosphorus compound that requires careful handling due to its potential toxicity. All personnel must be thoroughly trained in the handling of hazardous chemicals and be familiar with the contents of this guide and the material's Safety Data Sheet (SDS) before commencing any work.
Core Principles:
-
Work in a designated area: All handling of this compound should be conducted within a well-ventilated chemical fume hood.
-
Avoid contact: Prevent direct contact with skin, eyes, and clothing by using the appropriate Personal Protective Equipment (PPE).
-
Prevent inhalation: Use engineering controls and, if necessary, respiratory protection to avoid inhaling vapors or mists.
-
Know emergency procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, based on general recommendations for organophosphorus and alkyl halide compounds.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Protects against chemical splashes and vapors that can cause severe eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][3] The thicker the glove, the greater the chemical resistance.[3] |
| Body Protection | Chemical-resistant lab coat or apron, and coveralls | Shields the body from spills and splashes.[1][3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a fume hood or when there is a risk of inhaling vapors.[1][2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including the chemical, solvents, reaction vessels, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling and Use:
-
Dispense the required amount of this compound carefully within the fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid creating aerosols or vapors.
-
If heating the substance, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area. Wash hands and any exposed skin thoroughly with soap and water.[4]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate should be collected as hazardous waste.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
